molecular formula C7H5ClN2 B1281287 5-Chloro-1H-pyrrolo[3,2-b]pyridine CAS No. 65156-94-7

5-Chloro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1281287
CAS No.: 65156-94-7
M. Wt: 152.58 g/mol
InChI Key: RFPQVCYUKAYKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-1H-pyrrolo[3,2-b]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-2-1-5-6(10-7)3-4-9-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPQVCYUKAYKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495654
Record name 5-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65156-94-7
Record name 5-Chloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65156-94-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[3,2-b]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Azaindole Scaffold

5-Chloro-1H-pyrrolo[3,2-b]pyridine, an intriguing heterocyclic compound, belongs to the azaindole family. Azaindoles are bioisosteres of indoles, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly subtle change dramatically alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making the azaindole scaffold a privileged structure in medicinal chemistry. The introduction of a chlorine atom at the 5-position of the 1H-pyrrolo[3,2-b]pyridine core further modulates its reactivity and provides a versatile handle for synthetic diversification, opening up a vast chemical space for the development of novel therapeutic agents.

This technical guide offers a comprehensive overview of the physical and chemical properties of 5-Chloro-1H-pyrrolo[3,2-b]pyridine, detailed synthetic considerations, and an exploration of its current and potential applications in the field of drug discovery.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂[1]
Molecular Weight 152.58 g/mol [1]
Appearance Light brown to yellow solid[2]
Boiling Point 304.9 °C at 760 mmHgN/A
Density 1.425 g/cm³N/A
Solubility Soluble in common organic solvents like DMSO and DMF.N/A
Storage Keep in a dark place, sealed in a dry environment at room temperature.[2]
CAS Number 65156-94-7[1]

Chemical Reactivity and Synthetic Utility

The chemical behavior of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, along with the influence of the chloro substituent.

Electrophilic Aromatic Substitution

The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring. Theoretical studies and experimental evidence on related azaindole systems suggest that electrophilic substitution will preferentially occur on the pyrrole moiety. The presence of the nitrogen atom in the pyridine ring deactivates it towards electrophilic attack.

Nucleophilic Aromatic Substitution

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of functional groups.

Cross-Coupling Reactions: A Gateway to Complexity

The chloro group at the 5-position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or esters. This is a widely used method to introduce aryl or heteroaryl substituents at the 5-position, significantly expanding the diversity of accessible derivatives.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, providing access to a range of substituted amines at the 5-position. This is particularly valuable in medicinal chemistry, as the amino group can be a key pharmacophoric element.

Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine: A Plausible Protocol

Conceptual Workflow:

Synthesis_Workflow Start Starting Material: Substituted Pyridine Step1 Step 1: Introduction of Amino Group Start->Step1 Step2 Step 2: Ring Formation (e.g., Bartoli Indole Synthesis) Step1->Step2 Step3 Step 3: Chlorination Step2->Step3 End Final Product: 5-Chloro-1H-pyrrolo[3,2-b]pyridine Step3->End

A plausible synthetic workflow for 5-Chloro-1H-pyrrolo[3,2-b]pyridine.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of a Substituted Aminopyridine

  • Reaction Setup: To a solution of a suitable dihalopyridine precursor in an appropriate solvent (e.g., dioxane), add a source of ammonia (e.g., ammonium hydroxide) and a palladium catalyst with a suitable ligand (e.g., a Buchwald-Hartwig amination system).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired aminopyridine intermediate.

Step 2: Formation of the Pyrrole Ring

  • Reaction Setup: The aminopyridine from Step 1 can be subjected to various indole-forming reactions. For instance, in a variation of the Fischer indole synthesis, the aminopyridine is reacted with a suitable ketone or aldehyde under acidic conditions.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures, often with the removal of water to drive the equilibrium towards the product.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude pyrrolo[3,2-b]pyridine is purified by recrystallization or column chromatography.

Step 3: Chlorination at the 5-position

  • Reaction Setup: To a solution of the 1H-pyrrolo[3,2-b]pyridine from Step 2 in a suitable solvent (e.g., a chlorinated solvent like chloroform or dichloromethane), add a chlorinating agent (e.g., N-chlorosuccinimide, NCS).

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining chlorinating agent, followed by a water wash. The organic layer is dried and concentrated. The final product, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, is purified by column chromatography or recrystallization.

Spectroscopic Characterization

The structural elucidation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the chloro substituent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will be characteristic of the aromatic heterocyclic system, with the carbon bearing the chlorine atom showing a downfield shift.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the pyrrole ring, as well as C-H and C=C/C=N stretching vibrations of the aromatic rings.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine scaffold is a key component in a number of biologically active molecules, particularly in the area of kinase inhibition. The 5-chloro substituent provides a crucial point of attachment for various side chains that can interact with specific binding pockets in target proteins.

Kinase Inhibitors:

The pyrrolopyridine core can act as a hinge-binder in the ATP-binding site of many kinases. Derivatives of 5-Chloro-1H-pyrrolo[3,2-b]pyridine and related azaindoles have been investigated as inhibitors of several important kinase targets, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.

  • Janus Kinases (JAKs): JAK inhibitors are used in the treatment of autoimmune diseases and some cancers.

  • Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1): A target for cardiovascular and metabolic diseases.

  • PI3K/mTOR Pathway: This pathway is a central regulator of cell growth and proliferation and is a major target in oncology.

Workflow for Kinase Inhibitor Development:

Kinase_Inhibitor_Development Scaffold 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Core Scaffold) SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Diversification via Cross-Coupling Lead_Opt Lead Optimization SAR->Lead_Opt Identify Potent and Selective Leads Preclinical Preclinical Development Lead_Opt->Preclinical Improve ADME Properties Clinical Clinical Trials Preclinical->Clinical Safety and Efficacy Testing

A generalized workflow for the development of kinase inhibitors based on the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold.

Safety and Handling

As with all chemical reagents, 5-Chloro-1H-pyrrolo[3,2-b]pyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Hazard Classifications: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic if swallowed and can cause serious eye damage.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Chloro-1H-pyrrolo[3,2-b]pyridine is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique electronic properties and the synthetic handle provided by the chloro substituent make it an attractive starting point for the design and synthesis of novel drug candidates, particularly in the field of kinase inhibition. A thorough understanding of its physicochemical properties, reactivity, and synthetic accessibility is crucial for unlocking its full potential in the ongoing quest for new and effective therapies.

References

Please note that URLs are provided for verification and were accessible at the time of writing.

Sources

Technical Master Guide: 5-Chloro-1H-pyrrolo[3,2-b]pyridine Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold (often referred to as a 5-chloro-4-azaindole derivative) represents a high-value pharmacophore in modern medicinal chemistry. As a bioisostere of indole and purine, this bicyclic heteroaromatic system offers distinct physiochemical advantages, including improved aqueous solubility and unique hydrogen-bonding capabilities within kinase ATP-binding pockets.

This guide provides a rigorous technical analysis of the scaffold, focusing on its synthesis, divergent functionalization strategies, and application in the development of targeted therapeutics, specifically Acetyl-CoA Carboxylase (ACC1) and kinase inhibitors . It is designed to serve as a self-validating protocol resource for drug discovery professionals.

Structural Fundamentals & Chemical Identity

The pyrrolo[3,2-b]pyridine core is characterized by a pyridine ring fused to a pyrrole ring with the nitrogen atom at the 4-position (relative to the indole numbering system). The "5-chloro" substituent provides a critical electrophilic handle adjacent to the pyridine nitrogen, activating the position for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling.
PropertySpecification
IUPAC Name 5-Chloro-1H-pyrrolo[3,2-b]pyridine
CAS Number 65156-94-7
Molecular Formula C

H

ClN

Molecular Weight 152.58 g/mol
Key Pharmacophore 4-Azaindole (Bioisostere of Indole/Purine)
pKa (Calculated) ~13.5 (Pyrrole NH), ~3.5 (Pyridine N)

Synthesis Protocol: The Leimgruber-Batcho Route[2][3][4][5]

While various routes exist, the Leimgruber-Batcho indole synthesis remains the most robust and scalable method for accessing the 5-chloro-1H-pyrrolo[3,2-b]pyridine core. This route avoids the harsh acidic conditions of the Fischer synthesis, which are often incompatible with electron-deficient pyridines.

Retrosynthetic Logic

The synthesis hinges on the cyclization of 2-methyl-3-nitro-6-chloropyridine . The C2-methyl group is activated by the electron-withdrawing nitro group, allowing condensation with DMF-DMA to form an enamine, which then undergoes reductive cyclization.

Step-by-Step Protocol
Step 1: Enamine Formation [1]
  • Reagents: 2-methyl-3-nitro-6-chloropyridine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), DMF (Solvent).

  • Conditions: Heat to 110°C for 12–16 hours under N

    
    .
    
  • Mechanism: Vinylogous nucleophilic attack of the deprotonated methyl group onto the electrophilic acetal.

  • Checkpoint: Monitor by LC-MS for the disappearance of the starting material and formation of the dark red enamine intermediate.

Step 2: Reductive Cyclization
  • Reagents: Enamine intermediate, Iron powder (Fe) (5.0 eq), Acetic Acid (AcOH) (Solvent/Proton source).

  • Conditions: Reflux (100°C) for 2–4 hours.

  • Workup: Filter through Celite to remove iron residues. Neutralize filtrate with NaHCO

    
    . Extract with Ethyl Acetate.[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Yield: Typically 60–75% over two steps.

Synthesis_Pathway SM 2-methyl-3-nitro- 6-chloropyridine Enamine Enamine Intermediate SM->Enamine DMF-DMA, 110°C (Condensation) Product 5-Chloro-1H-pyrrolo [3,2-b]pyridine Enamine->Product Fe / AcOH, 100°C (Reductive Cyclization)

Figure 1: Leimgruber-Batcho synthesis pathway for the 5-chloro-4-azaindole core.

Functionalization Toolkit: Divergent Reactivity

The 5-chloro-1H-pyrrolo[3,2-b]pyridine scaffold offers three distinct vectors for diversification, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Vector A: C5-Chlorine Displacement (The "Warhead" Vector)

The chlorine atom at C5 is activated by the adjacent pyridine nitrogen, making it highly susceptible to palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura Coupling:

    • Catalyst: Pd(dppf)Cl

      
       or Pd
      
      
      
      (dba)
      
      
      /XPhos.
    • Base: K

      
      CO
      
      
      
      or Cs
      
      
      CO
      
      
      .
    • Solvent: Dioxane/H

      
      O (4:1).
      
    • Application: Introduction of aryl/heteroaryl groups for kinase hinge binding.

  • Buchwald-Hartwig Amination:

    • Catalyst: Pd

      
      (dba)
      
      
      
      / BrettPhos.
    • Base: NaOtBu.[3]

    • Application: Introduction of solubilizing amine tails.

Vector B: N1-Nitrogen Alkylation (Solubility/PK Vector)

The pyrrole NH (pKa ~13) can be deprotonated and alkylated to tune lipophilicity and metabolic stability.

  • Reagents: NaH (Base), Alkyl Halide (R-X), DMF (0°C to RT).

  • Note: N-alkylation usually precedes C3-functionalization to prevent side reactions.

Vector C: C3-Electrophilic Substitution (Specificity Vector)

The C3 position is electron-rich and prone to electrophilic aromatic substitution (


).
  • Halogenation: NIS or NBS in DMF (0°C) yields 3-iodo or 3-bromo derivatives, which serve as intermediates for further coupling.

  • Formylation: Vilsmeier-Haack reaction (POCl

    
    /DMF) introduces a formyl group, a precursor for reductive amination.
    

Reactivity_Map Core 5-Chloro-1H-pyrrolo [3,2-b]pyridine N1 N1-Alkylation (NaH, R-X) Core->N1 C5 C5-Coupling (Suzuki/Buchwald) Core->C5 C3 C3-Functionalization (NIS, POCl3) Core->C3 N1_Prod N-Alkyl Derivatives (PK/Solubility) N1->N1_Prod C5_Prod Biaryl/Amino Systems (Hinge Binders) C5->C5_Prod C3_Prod 3-Halo/Formyl Intermediates (Specificity) C3->C3_Prod

Figure 2: Divergent functionalization map for the 5-chloro-4-azaindole scaffold.

Therapeutic Applications: Case Study in ACC1 Inhibition[8][9]

A primary application of this scaffold is in the inhibition of Acetyl-CoA Carboxylase (ACC1) , a key enzyme in fatty acid synthesis and a target for cancer and metabolic diseases.

Case Study: Discovery of Compound 1k

Researchers identified that the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide motif effectively mimics the ATP-binding interaction within the ACC1 active site.

  • Lead Compound: 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (Compound 1k).[4]

  • Mechanism: The pyridine nitrogen (N4) and the amide NH act as a donor-acceptor pair, forming hydrogen bonds with the hinge region of the kinase domain.

  • Optimization Path:

    • N1-Isopropylation: Improves cellular permeability and metabolic stability compared to the methyl analog.

    • C3-Carboxamide: Installed via C3-formylation followed by oxidation and amidation, or direct aminocarbonylation.

    • C5-Modification: The 5-chloro group can be retained or substituted to fine-tune electronic properties.

Quantitative Data Summary:

Compound IDR1 (N-Subst.)R3 (C-Subst.)TargetIC50 (nM)Outcome
1a (Hit) HCarboxamideACC1>1000Weak potency
1c MethylCarboxamideACC145Potent, poor PK
1k (Lead) IsopropylCarboxamideACC112 Potent, Good Bioavailability

Table 1: SAR progression for ACC1 inhibitors based on the pyrrolo[3,2-b]pyridine scaffold [1].

References

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Source: Bioorganic & Medicinal Chemistry (2019).[4] URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges. (Note: Comparative reference for azaindole coupling chemistry). Source: Molecules (2021).[5] URL:[Link]

  • Leimgruber–Batcho indole synthesis. Source: Wikipedia / Organic Chemistry Portal. URL:[Link][6]

  • PubChem Compound Summary for CID 12384237 (5-Chloro-1H-pyrrolo[3,2-b]pyridine). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Unlocking the Therapeutic Potential of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolopyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrolopyridine core, a bicyclic heterocyclic system, is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities.[1][2] Its structural rigidity and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for designing potent and selective modulators of a wide array of biological targets. The specific isomer, 5-Chloro-1H-pyrrolo[3,2-b]pyridine, with its strategic chlorine substitution, offers a valuable starting point for synthetic elaboration and targeted drug design.[3] This guide provides an in-depth exploration of the key therapeutic targets associated with this scaffold, offering a technical roadmap for researchers and drug development professionals. We will delve into the mechanistic underpinnings of its activity, present key biological data, and outline robust experimental workflows for target validation.

I. Protein Kinase Inhibition: A Dominant Therapeutic Avenue

The most extensively documented therapeutic potential of the pyrrolopyridine scaffold lies in the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Fibroblast Growth Factor Receptors (FGFRs): Targeting Aberrant Cancer Growth

Abnormal activation of the FGFR signaling pathway is a critical driver in various cancers, including breast, lung, and liver cancer.[4][5] Derivatives of the 1H-pyrrolo[2,3-b]pyridine and 5-formyl-pyrrolo[3,2-b]pyridine cores have emerged as potent inhibitors of FGFRs.[4][6]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs. This binding event prevents the autophosphorylation of the receptor upon ligand (fibroblast growth factor) binding, thereby blocking the activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[4][7] A key interaction often involves the pyrrolopyridine core forming hydrogen bonds with the hinge region of the kinase domain.[4]

Data Presentation: In Vitro Activity of Pyrrolopyridine-Based FGFR Inhibitors

Compound ClassTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine derivative (4h)FGFR174T1 (Breast Cancer)Not specified[5]
FGFR29
FGFR325
5-formyl-pyrrolo[3,2-b]pyridine derivative (10z)FGFR4<10 (single-digit nM)Hep3B (HCC)37[6]
JHH-7 (HCC)32
HuH-7 (HCC)94

Experimental Protocol: FGFR Kinase Inhibition Assay (Biochemical)

  • Reagents and Materials: Recombinant human FGFR kinase domain, ATP, biotinylated poly(Glu, Tyr) substrate, HTRF KinEASE-STK S1 kit reagents, microplates.

  • Compound Preparation: Serially dilute test compounds (e.g., 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives) in DMSO.

  • Kinase Reaction: In a microplate, combine the FGFR enzyme, test compound, and poly(Glu, Tyr) substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Data Acquisition: Read the plate on an HTRF-compatible reader and calculate the ratio of emission signals.

  • Data Analysis: Plot the signal ratio against the compound concentration and determine the IC50 value using non-linear regression.

Signaling Pathway Visualization: FGFR Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Activation PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by pyrrolopyridine derivatives.

FMS Kinase (CSF-1R): A Target in Cancer and Inflammation

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase implicated in the survival and proliferation of monocytes and macrophages. Its overexpression is associated with various cancers (ovarian, prostate, breast) and inflammatory conditions like rheumatoid arthritis.[8]

Mechanism of Action: Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[8] Similar to FGFR inhibitors, they compete with ATP for binding to the kinase domain, thereby blocking downstream signaling that promotes the survival of tumor-associated macrophages and inflammatory cells.

Data Presentation: Activity of a Pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitor

CompoundTargetIC50 (nM)Cell-based Assay (BMDM) IC50 (nM)Reference
Compound 1rFMS Kinase3084[8]
Other Kinase Targets: Expanding the Therapeutic Landscape

The versatility of the pyrrolopyridine scaffold extends to other kinase families:

  • Janus Kinase 1 (JAK1): A key mediator in cytokine signaling, making it a target for autoimmune and inflammatory diseases. N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been developed as selective JAK1 inhibitors.[9]

  • Cyclin-Dependent Kinase 8 (CDK8): An oncogene associated with colorectal cancer. A 1H-pyrrolo[2,3-b]pyridine derivative has been discovered as a potent type II CDK8 inhibitor, demonstrating in vivo efficacy in colorectal cancer models.[10][11]

II. Microtubule Dynamics: A Non-Kinase Anticancer Strategy

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Agents that disrupt microtubule dynamics are a well-established class of anticancer drugs.

Mechanism of Action: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, binding to the colchicine-binding site.[12] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.

Data Presentation: Antiproliferative Activity of a Tubulin Polymerization Inhibitor

CompoundCancer Cell LineIC50 (µM)MechanismReference
Compound 10tHeLa (Cervical)0.12 - 0.21Tubulin Polymerization Inhibition[12]
SGC-7901 (Gastric)
MCF-7 (Breast)

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents and Materials: Purified tubulin (>99%), polymerization buffer (e.g., G-PEM), GTP, test compounds, temperature-controlled spectrophotometer.

  • Assay Setup: In a cold microplate, add polymerization buffer, tubulin solution, and serially diluted test compounds.

  • Initiation: Initiate polymerization by adding GTP and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of test compounds to a vehicle control. Potent inhibitors will suppress the rate and extent of polymerization.

Logical Flow Visualization: From Target to Cellular Effect

Tubulin_Inhibition_Flow Compound 1H-pyrrolo[3,2-c]pyridine Derivative (10t) Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binding Polymerization Microtubule Polymerization Compound->Polymerization Inhibition Tubulin->Polymerization Dynamics Disrupted Microtubule Dynamics Polymerization->Dynamics G2M G2/M Phase Arrest Dynamics->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Cellular consequences of tubulin polymerization inhibition.

III. Antimicrobial Applications: An Emerging Frontier

While the primary focus has been on anticancer and anti-inflammatory targets, there is emerging evidence for the antimicrobial potential of pyrrolopyridine derivatives.

Potential Targets and Activity: Derivatives of pyrrolo[3,2-b]pyridine have demonstrated activity against resistant strains of E. coli.[13] This suggests that the scaffold could be explored for the development of novel antibacterial agents, a critical area of unmet medical need. The precise molecular targets within the bacterial cells are yet to be fully elucidated and represent a promising area for future research.

Conclusion and Future Directions

The 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold and its related isomers are exceptionally versatile, demonstrating potent activity against a range of therapeutically relevant targets. The predominant focus has been on kinase inhibition, yielding promising lead compounds for various cancers. However, the demonstrated efficacy as tubulin polymerization inhibitors and the emerging potential in antimicrobial applications highlight the broader utility of this chemical core.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific targets.

  • Pharmacokinetic Profiling: To ensure drug-like properties for in vivo applications.

  • Mechanism of Action Studies: Particularly for the antimicrobial activity to identify novel bacterial targets.

  • Exploration of New Target Classes: The inherent properties of the scaffold suggest it may be applicable to other enzyme families and receptor systems.

This guide serves as a foundational resource, grounded in current scientific literature, to empower researchers to effectively harness the therapeutic potential of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold in their drug discovery endeavors.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Understanding the Chemical Properties and Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Newer biologically active pyridines: A potential review. ResearchGate. Available at: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

Sources

5-Chloro-1H-pyrrolo[3,2-b]pyridine safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Hazard Mitigation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

Executive Summary

5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 65156-94-7), often referred to as 5-chloro-4-azaindole , is a critical heterocyclic scaffold used extensively in the development of kinase inhibitors (e.g., FGFR, FMS) and anticancer therapeutics.[1][2][3][4][5][6][7] While invaluable for structure-activity relationship (SAR) studies, its physical properties and biological activity present distinct hazards. This guide synthesizes safety data, toxicological risks, and operational protocols to ensure the integrity of both the researcher and the experimental data.

Key Hazard Alert: This compound is classified with Eye Damage Category 1 (H318) , indicating a risk of irreversible corneal damage upon contact. Strict adherence to eye protection protocols is non-negotiable.

Chemical Identity & Physical Properties

Understanding the physicochemical nature of the compound is the first step in hazard mitigation. The azaindole core confers specific solubility and reactivity profiles.

PropertyDataRelevance to Safety
CAS Number 65156-94-7Unique identifier for SDS retrieval.
IUPAC Name 5-Chloro-1H-pyrrolo[3,2-b]pyridineConfirms isomeric structure (4-azaindole core).
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Physical State Solid (White to light yellow powder)Dust inhalation risk; requires containment.
Melting Point ~198–202 °C (dec.)High thermal stability, but decomposition may release toxic fumes (HCl, NOx).
Solubility DMSO, Methanol, DMFHigh solubility in penetrating solvents increases transdermal absorption risk.
pKa ~8.0 (Pyridine nitrogen)Basic character; incompatible with strong acids and oxidizers.

Hazard Identification (GHS Classification)

The following classification is based on the Globally Harmonized System (GHS) . Note that as a research chemical, full toxicological characterization may be incomplete; therefore, the Precautionary Principle applies.

Core Hazards
  • H318: Causes Serious Eye Damage (Category 1).

    • Mechanism:[3][8][9] The basic pyridine nitrogen and the acidic pyrrole proton can disrupt corneal pH and protein integrity, leading to opacity or blindness.

  • H302: Harmful if Swallowed (Category 4).

    • Mechanism:[3][8][9] Systemic absorption may interfere with neurological or metabolic function due to structural similarity to purines.

  • H315 / H335: Causes skin irritation and respiratory irritation.[7]

Precautionary Statements (Selected)
  • P280: Wear protective gloves/protective clothing/eye protection/face protection. (Goggles + Face Shield required) .

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Toxicological & Biological Risks[9]

Kinase Inhibition & Off-Target Effects

As a scaffold for kinase inhibitors, 5-Chloro-1H-pyrrolo[3,2-b]pyridine is designed to interact with ATP-binding pockets of enzymes (e.g., FGFR, p38 MAPK).

  • Risk: Unintentional exposure can lead to inhibition of endogenous kinases in the researcher, potentially affecting cell proliferation or immune response.

  • Reproductive Toxicity: Many kinase inhibitors are suspected reproductive toxins. While specific data for this intermediate may be absent, it should be handled as a Suspected Reprotoxin .

Metabolic Activation

The chloro-pyridine moiety is metabolically stable, but the pyrrole ring can undergo oxidative metabolism (bioactivation) to reactive intermediates (epoxides) in the liver, potentially leading to drug-induced liver injury (DILI) upon chronic exposure.

Safe Handling Protocols & Engineering Controls

Engineering Controls
  • Primary Containment: All weighing and manipulation of the solid must occur within a certified chemical fume hood or a powder containment balance enclosure .

  • Air Velocity: Ensure face velocity is maintained between 0.3 – 0.5 m/s.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory . A face shield is recommended during synthesis scale-up or when handling large quantities of solution. Standard safety glasses are insufficient due to H318 risk.

  • Hand Protection: Double-gloving with Nitrile (minimum thickness 0.11 mm).

    • Outer Glove: Discard immediately upon contamination.

    • Inner Glove: Inspect for permeation.

Protocol: Safe Solubilization (DMSO Stock Preparation)

This workflow minimizes dust generation and aerosol exposure.

HandlingWorkflow Start Start: Solid Reagent PPE_Check Verify PPE: Splash Goggles + Double Nitrile Gloves Start->PPE_Check Weighing Weighing in Fume Hood (Use Anti-Static Gun) PPE_Check->Weighing Transfer to Hood Solvent_Add Add Solvent (DMSO) via Syringe (Minimize open container time) Weighing->Solvent_Add Solid in Vial Vortex Vortex/Sonication (Cap Tightly) Solvent_Add->Vortex Labeling Label: 'Toxic - Eye Hazard' Vortex->Labeling Storage Store: -20°C, Desiccated Labeling->Storage

Figure 1: Safe handling workflow for the preparation of stock solutions, emphasizing containment and PPE verification.

Synthesis & Reaction Safety

Common synthetic routes for functionalizing the 5-chloro-4-azaindole core involve Lithium-Halogen Exchange or Palladium-Catalyzed Cross-Coupling . These introduce specific hazards.

Hazardous Reaction: N-Protection & Lithiation

To functionalize the C-2 position, the N-H proton is often protected (e.g., with SEM-Cl or Boc), followed by lithiation with n-Butyllithium.

  • Hazard: n-BuLi is pyrophoric. The azaindole intermediate may be unstable at room temperature.

  • Control:

    • Use oven-dried glassware and inert atmosphere (Argon/Nitrogen).

    • Maintain temperature < -70°C during lithiation to prevent "dance" rearrangement or decomposition.

    • Quenching: Never quench directly with water. Use a controlled addition of saturated NH₄Cl solution at low temperature.

Hazardous Reaction: Pd-Catalyzed Coupling (Suzuki/Buchwald)
  • Hazard: Heavy metal toxicity (Pd) combined with the cytotoxic nature of the azaindole product.

  • Scavenging: Use SiliaMetS® or similar metal scavengers post-reaction to prevent heavy metal contamination in biological assays.

ReactionSafety Setup Reaction Setup (Inert Atm, Dry Solvents) Reagent_Add Reagent Addition (Exothermic Risk) Setup->Reagent_Add Monitoring Monitor (TLC/LCMS) (Micro-sampling) Reagent_Add->Monitoring Quench Quenching (Slow addition of NH4Cl) Monitoring->Quench Complete Workup Workup & Isolation (Treat Aqueous Waste as Hazardous) Quench->Workup

Figure 2: Safety logic for high-energy synthetic transformations involving azaindole scaffolds.

Emergency Response

ScenarioImmediate ActionCritical Note
Eye Contact Rinse immediately for 15+ mins. Lift eyelids.Time is vision. Do not wait for EMS to start rinsing.
Skin Contact Wash with soap and water. Remove contaminated clothing.DMSO solutions facilitate rapid absorption; monitor for systemic toxicity.
Inhalation Move to fresh air. Oxygen if breathing is difficult.Pulmonary irritation may be delayed.
Spill (Solid) Wet wipe or HEPA vacuum. Do not dry sweep.Prevent dust generation.
Fire Water spray, alcohol-resistant foam, dry chemical, CO₂.Emits toxic HCl and NOx fumes. SCBA required.

Disposal Considerations

  • Aquatic Toxicity: Halogenated heterocycles are often persistent and toxic to aquatic life.

  • Protocol: Do not dispose of down the drain. Collect all solid waste and solvent residues (especially DMSO/Methanol washes) into a dedicated "Halogenated Organic Waste" container.

  • Deactivation: For reactive intermediates (e.g., lithiated species), ensure full quenching before disposal.

References

  • PubChem. (n.d.).[7] 5-Fluoro-1H-pyrrolo[3,2-b]pyridine (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link](Note: Used as a surrogate for GHS data where specific chloro-analog data was absent, applying the precautionary principle).

  • National Institutes of Health (NIH). (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PubMed Central. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Azaindoles.[1][2][8][9][10] Retrieved January 31, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS No. 65156-94-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of the 4-azaindole scaffold, this molecule serves as a crucial building block in the synthesis of various biologically active compounds.[2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of 5-Chloro-1H-pyrrolo[3,2-b]pyridine. The interpretation of this data is grounded in established principles of spectroscopy and is supported by comparative analysis with related structures.

Molecular Structure and Physicochemical Properties

5-Chloro-1H-pyrrolo[3,2-b]pyridine possesses a fused bicyclic system consisting of a pyrrole and a pyridine ring. The chlorine atom at the 5-position significantly influences the electronic distribution within the aromatic system, which is reflected in its spectroscopic signatures.

PropertyValueSource
Molecular FormulaC₇H₅ClN₂[1][2]
Molecular Weight152.58 g/mol [1][2]
AppearanceLight brown to yellow solid[3]
CAS Number65156-94-7[1][2]

digraph "5_Chloro_1H_pyrrolo_3_2_b_pyridine" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; C3a [label="C", pos="0,0!"]; N4 [label="N", pos="-1.3,0!"]; C5 [label="C", pos="-2.6,0!"]; C6 [label="C", pos="-2.6,-1.5!"]; C7 [label="C", pos="-1.3,-1.5!"]; C7a [label="C", pos="0,-1.5!"]; H_N1 [label="H", pos="0,2.2!"]; H_C2 [label="H", pos="2.0,1.5!"]; H_C3 [label="H", pos="2.0,0!"]; Cl_C5 [label="Cl", pos="-3.6,0!"]; H_C6 [label="H", pos="-3.3,-1.5!"]; H_C7 [label="H", pos="-1.3,-2.2!"];

// Bonds C3a -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C3a [label=""]; C3a -- C7a [label=""]; C7a -- N4 [label=""]; N4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C7a [label=""]; N1 -- H_N1 [label=""]; C2 -- H_C2 [label=""]; C3 -- H_C3 [label=""]; C5 -- Cl_C5 [label=""]; C6 -- H_C6 [label=""]; C7 -- H_C7 [label=""];

// Double bonds C2 -- C3 [style=double, dir=none]; C5 -- C6 [style=double, dir=none]; C7 -- C7a [style=double, dir=none];

// Atom numbering subgraph { rank = same; node [shape=plaintext, fontsize=10, fontcolor="#EA4335"]; l_N1 [label="1", pos="-0.4,1.5!"]; l_C2 [label="2", pos="1.7,1.8!"]; l_C3 [label="3", pos="1.7,0.3!"]; l_C3a [label="3a", pos="0.4,0.3!"]; l_N4 [label="4", pos="-1.7,0.3!"]; l_C5 [label="5", pos="-2.9,0.3!"]; l_C6 [label="6", pos="-2.9,-1.2!"]; l_C7 [label="7", pos="-1.7,-1.2!"]; l_C7a [label="7a", pos="0.4,-1.2!"]; } }digraph "MS_Fragmentation" { graph [rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M]⁺˙\nm/z 152/154"]; M_minus_HCN [label="[M-HCN]⁺˙\nm/z 125/127"]; M_minus_Cl [label="[M-Cl]⁺\nm/z 117"]; C6H4N [label="[C₆H₄N]⁺\nm/z 90"];

M -> M_minus_HCN [label="- HCN"]; M -> M_minus_Cl [label="- Cl"]; M_minus_HCN -> C6H4N [label="- Cl"]; }

Caption: Plausible fragmentation pathway for 5-Chloro-1H-pyrrolo[3,2-b]pyridine in mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a suitable m/z range (e.g., 50-300) to detect the molecular ion and its fragments.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

For 5-Chloro-1H-pyrrolo[3,2-b]pyridine, the IR spectrum is expected to show characteristic absorption bands for the N-H group, C-H bonds, C=C and C=N bonds of the aromatic rings, and the C-Cl bond.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)N-H stretchPyrrole N-H
3100-3000C-H stretchAromatic C-H
1620-1450C=C and C=N stretchAromatic rings
1200-1000C-N stretchPyrrole and Pyridine rings
850-750C-H bend (out-of-plane)Aromatic C-H
800-600C-Cl stretchAryl chloride

Note: These are general ranges and the exact positions of the peaks can be influenced by the overall molecular structure.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an IR cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as 5-Chloro-1H-pyrrolo[3,2-b]pyridine, typically exhibit characteristic absorption bands in the UV-Vis region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are indicative of the electronic structure.

The UV-Vis spectrum of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is expected to show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The solvent can influence the position of these bands.

While specific experimental UV-Vis data for this compound is scarce, related azaindole derivatives show absorption maxima in the range of 250-350 nm. [4] Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in a matched cuvette.

    • Record the spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide has provided a detailed overview of the expected and reported spectroscopic data for 5-Chloro-1H-pyrrolo[3,2-b]pyridine. While a complete set of experimentally verified data is not available in a single public source, this compilation of available information, supplemented with data from analogous structures and computational predictions, offers a robust framework for the characterization of this important heterocyclic compound. For definitive structural confirmation and purity assessment, it is recommended that researchers acquire a full set of spectroscopic data on their synthesized material and compare it with the information presented herein. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data in a laboratory setting.

References

  • Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines - American Chemical Society. Available at: [Link]

  • Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine - Taylor & Francis. Available at: [Link]

  • 5-Chloro-1H-pyrrolo(3,2-b)pyridine - PubChem. Available at: [Link]

  • Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - NIH. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. Available at: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI. Available at: [Link]

  • The C-13 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's Chemistry. Available at: [Link]

  • 5-chloro-1h-pyrrolo[2,3-b]pyridine-2-carboxyli - Pipzine Chemicals. Available at: [Link]

Sources

Methodological & Application

Application Note: 5-Chloro-1H-pyrrolo[3,2-b]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 65156-94-7), also known as 5-chloro-4-azaindole , is a high-value heterocyclic scaffold in modern drug discovery. As a bioisostere of indole and purine, it serves as a critical core for designing ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Unlike its more common isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the 4-azaindole scaffold places the pyridine nitrogen at position 4. This structural variation significantly alters the electronic landscape, enhancing the electrophilicity at the C-5 position and modifying the hydrogen-bonding vectors at the "hinge-binding" region of the molecule. This guide details the handling, reactivity, and validated synthetic protocols for utilizing this intermediate in the synthesis of bioactive small molecules.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 5-Chloro-1H-pyrrolo[3,2-b]pyridine
Common Name 5-Chloro-4-azaindole
CAS Number 65156-94-7
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (Calculated) ~13.5 (Pyrrole NH), ~3.5 (Pyridine N)
Structural Numbering & Logic

Understanding the numbering is critical for regioselective functionalization.

  • N1: Pyrrole nitrogen (Acidic, pKa ~13.5). Requires protection.[1][2][3]

  • C3: Pyrrole carbon (Electron-rich). Prone to electrophilic aromatic substitution (SEAr).

  • N4: Pyridine nitrogen.

  • C5: Carbon bearing Chlorine (Electron-deficient). Activated for S_NAr and Pd-catalyzed coupling due to the adjacent N4.

Reactivity Profile & Strategic Planning

The 5-chloro-4-azaindole scaffold offers three distinct vectors for diversification. The presence of the pyridine nitrogen at N4 activates the C5-chloride bond toward nucleophilic attack more effectively than in the indole analogue, behaving similarly to a 2-chloropyridine system.

Reactivity Map

ReactivityMap Core 5-Chloro-1H-pyrrolo[3,2-b]pyridine (4-Azaindole) N1_Prot N1-Protection (SEM, Boc, Ts) Essential for Solubility & Regiocontrol Core->N1_Prot Step 1: Deprotonation (NaH) C5_Coup C5-Functionalization (Suzuki, Buchwald, SnAr) Activated by N4 Core->C5_Coup Step 2: Pd(0) Oxidative Addition C3_Func C3-Functionalization (Formylation, Halogenation) Hinge Binder Region Core->C3_Func Step 3: Electrophilic Attack N1_Prot->C5_Coup Protects N1 from arylation C5_Coup->C3_Func Sequential Build

Figure 1: Strategic vectors for functionalizing the 5-chloro-4-azaindole scaffold. Note that N1 protection is often the requisite first step to prevent catalyst poisoning and side reactions.

Detailed Experimental Protocols

Protocol A: N1-Protection (SEM Group)

Purpose: The free NH group can poison Palladium catalysts and interfere with lithiation. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is preferred for its stability under basic Suzuki conditions and ease of removal with TBAF/TFA.

Reagents:

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the starting material in anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench carefully with ice-water. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0–20% EtOAc in Hexane).

Critical Insight: Unlike indoles, azaindoles are less acidic but the anion is more nucleophilic. Ensure strictly anhydrous conditions to prevent hydrolysis of SEM-Cl.

Protocol B: Suzuki-Miyaura Coupling at C-5

Purpose: To install aryl or heteroaryl groups at the C5 position. The C5-Cl bond is activated by the adjacent pyridine nitrogen (N4), facilitating oxidative addition even with less expensive catalysts.

Reagents:

  • N-SEM-5-Chloro-4-azaindole (1.0 equiv)

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[4]

Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the protected azaindole, boronic acid, and Pd catalyst. Seal and purge with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ solution via syringe.

  • Heating: Heat to 90–100 °C for 4–12 hours (or 110 °C for 30 min in microwave).

  • Monitoring: Monitor consumption of the chloride. If stalled, add fresh catalyst (2 mol%) and reheat.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via column chromatography.

Troubleshooting:

  • Low Yield? If dehalogenation (hydrodechlorination) is observed, switch to anhydrous conditions using Cs₂CO₃ and DMF/Toluene.

  • N-Arylation? If using unprotected azaindole, use a weaker base (Na₂CO₃) to avoid N1-arylation, though protection (Protocol A) is highly recommended.

Protocol C: Buchwald-Hartwig Amination at C-5

Purpose: To introduce amine motifs (e.g., morpholine, piperazine) common in kinase inhibitors to improve solubility and potency.

Reagents:

  • N-SEM-5-Chloro-4-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%) + XPhos or RuPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Procedure:

  • Mix substrate, amine, base, and precatalyst in a glovebox or under strict Argon flow.

  • Add solvent and heat to 100 °C for 12 hours.

  • The electron-deficient nature of the pyridine ring (N4) facilitates this coupling, often allowing it to proceed with lower catalyst loadings than standard aryl chlorides.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates the construction of a generic Type-I kinase inhibitor using the 5-chloro-4-azaindole core.

SynthesisWorkflow Step1 Starting Material 5-Chloro-1H-pyrrolo[3,2-b]pyridine Step2 Step 1: Protection (SEM-Cl, NaH) Yield: >90% Step1->Step2 Step3 Step 2: C5-Arylation (Suzuki Coupling) Installs 'Tail' Group Step2->Step3 Step4 Step 3: C3-Formylation (POCl3, DMF) Prepares 'Hinge' Interaction Step3->Step4 Step5 Step 4: Reductive Amination (NaBH(OAc)3, Amine) Final Inhibitor Assembly Step4->Step5

Figure 2: Synthetic workflow for a 3,5-disubstituted 4-azaindole kinase inhibitor.

Mechanistic Note on C3-Formylation (Vilsmeier-Haack)

After functionalizing C5, the C3 position remains the most electron-rich site on the pyrrole ring. Treatment with POCl₃/DMF generates the C3-aldehyde. This aldehyde is a versatile handle for reductive amination to install solubilizing groups or to cyclize into tricyclic systems.

Safety and Handling (SDS Summary)

  • Hazards: 5-Chloro-1H-pyrrolo[3,2-b]pyridine is classified as Acute Tox. 4 (Oral) and Eye Dam. 1 .[5] It causes serious eye damage and skin irritation.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.[1]

  • Storage: Store at 2–8 °C under inert gas (Argon). The compound is stable but can darken upon prolonged exposure to light and air.

References

  • Synthesis and Reactivity of Azaindoles

    • Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007, 36, 1120-1132. Link

  • Kinase Inhibitor Design

    • Zhang, H., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors."[6] RSC Adv., 2020. (Provides comparative data for azaindole isomers). Link

  • Commercial Availability & Safety Data

    • Sigma-Aldrich Product Sheet: 5-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 65156-94-7).[5] Link

  • Buchwald-Hartwig Conditions for Azaindoles

    • Billingsley, K., et al.[3] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angew.[3] Chem. Int. Ed., 2006, 45, 3484.[3] Link

  • Regioselective Functionalization

    • Lérida, L., et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines." Molecules, 2021.[7] (Discusses the analogous reactivity of the chloro-azaindole scaffold). Link

Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Strategic Evaluation of 5-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives as Type I Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Abstract

The 1H-pyrrolo[3,2-b]pyridine (azaindole) scaffold represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the purine ring in ATP. Derivatives functionalized at the C-5 position, originating from the 5-chloro-1H-pyrrolo[3,2-b]pyridine core, have demonstrated significant potential as multi-targeted tyrosine kinase inhibitors (TKIs), specifically against oncogenic drivers such as VEGFR2, c-Met, and FGFR. This application note provides a comprehensive, validated workflow for the in vitro pharmacological characterization of these derivatives. We detail protocols for compound handling, biochemical potency determination using luminescent ADP detection, and cellular efficacy profiling in melanoma models.

Introduction: The Scaffold & Mechanism

The 5-chloro-1H-pyrrolo[3,2-b]pyridine core offers a unique chemical handle for diversification.[1] The chlorine atom at the C-5 position is highly reactive toward palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr), allowing researchers to install solubilizing groups or pharmacophores that probe the solvent-exposed regions of the kinase binding pocket.

Mechanism of Action (MOA): These derivatives typically function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase, forming hydrogen bonds with the "hinge region" residues via the pyrrolo-pyridine nitrogen atoms, effectively blocking ATP binding and downstream signal transduction.

Experimental Workflow

The following diagram outlines the logical progression from compound resynthesis to lead validation.

Workflow Compound 5-Cl-Pyrrolo[3,2-b]pyridine Derivatives Prep Stock Prep (10 mM DMSO) Compound->Prep BioChem Biochemical Assay (ADP-Glo™) Prep->BioChem Primary Screen Cell Cellular Assay (CellTiter-Glo®) BioChem->Cell Hit Confirmation Target Target Engagement (Western Blot) Cell->Target MOA Validation Analysis Lead Selection (IC50 < 100 nM) Target->Analysis

Figure 1: Integrated screening workflow for kinase inhibitor discovery.

Protocol 1: Compound Management & Stock Preparation

Objective: To ensure consistent solubility and prevent precipitation-induced artifacts, which are common with planar, fused heterocyclic systems like pyrrolo[3,2-b]pyridines.

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Weighing: Weigh approximately 1–2 mg of the solid derivative into a distinct, barcoded amber glass vial (to protect light-sensitive moieties).

  • Solubilization: Add sufficient anhydrous DMSO to achieve a master stock concentration of 10 mM . Vortex for 30 seconds.

    • Critical Check: Visually inspect for particulates. If undissolved, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Working Plate Prep:

    • Create a 3-fold serial dilution series in 100% DMSO using a 384-well polypropylene "source plate."

    • Range: 10 mM down to 0.5 µM (10 points).

    • Intermediate Dilution: Dilute these stocks 1:50 into 1x Kinase Buffer before adding to the assay plate to ensure final DMSO concentration is ≤1%.

Protocol 2: Biochemical Potency Assay (ADP-Glo™)

Objective: To determine the IC50 of derivatives against recombinant VEGFR2 or c-Met kinases by quantifying ADP production (a universal product of kinase activity).

Rationale: Unlike FRET assays, ADP-Glo is less susceptible to compound autofluorescence, a known risk with extensive conjugated systems found in some pyrrolo-pyridine derivatives.

Materials:

  • Recombinant Kinase (e.g., VEGFR2, c-Met).

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.

  • ATP (Ultra-pure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, low-volume 384-well plates.

Step-by-Step Protocol:

  • Reaction Assembly (10 µL volume):

    • 2 µL Compound (diluted in 1x Buffer, <1% DMSO final).

    • 4 µL Kinase Enzyme (optimized to convert 10-20% ATP).

    • Incubation: Incubate compound and enzyme for 15 minutes at RT to allow equilibrium binding.

    • 4 µL Substrate/ATP Mix (ATP concentration should equal Km,app of the kinase).

  • Kinase Reaction: Incubate at Room Temperature (20-25°C) for 60 minutes.

  • ADP Generation Stop: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (This depletes unconsumed ATP).

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Converts ADP to ATP, then to Light via Luciferase).

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis: Calculate % Inhibition using the following formula:



Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to derive IC50.

Protocol 3: Cellular Efficacy (CellTiter-Glo®)

Objective: To evaluate the antiproliferative activity of the derivatives in a physiologically relevant context. Model System: A375 (Melanoma) or HUVEC (Endothelial, for VEGFR2) cell lines.

Procedure:

  • Seeding: Harvest cells and seed 3,000–5,000 cells/well in 25 µL media into white-walled, clear-bottom 384-well plates.

  • Attachment: Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 5 µL of 6x concentrated compound (from Protocol 1). Final DMSO = 0.5%.

    • Controls: Vehicle (DMSO) and Positive Control (e.g., Sorafenib or Sunitinib, 10 µM).

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plate to RT. Add 30 µL CellTiter-Glo® Reagent . Shake orbitally for 2 minutes (lysis). Incubate 10 minutes (stabilization).

  • Read: Measure Luminescence.

Signaling Pathway Visualization: The following diagram illustrates the specific pathway interruption targeted by these derivatives in a melanoma/endothelial context.

Signaling Inhibitor 5-Cl-Pyrrolo Derivative RTK VEGFR2 / c-Met (Receptor Tyrosine Kinase) Inhibitor->RTK Blocks ATP Binding RAS RAS RTK->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Proliferation & Angiogenesis ERK->Nucleus Translocation

Figure 2: Proposed Mechanism of Action: Interruption of the MAPK/ERK signaling cascade.

Data Presentation & Validation Criteria

To ensure scientific rigor, assay performance must meet specific statistical criteria before data release.

Table 1: Assay Validation Criteria

ParameterAcceptance CriterionAction if Failed
Z'-Factor > 0.5Re-optimize reagent volumes or incubation times.
Signal-to-Background (S/B) > 5-fold (Biochem); > 3-fold (Cell)Check enzyme activity or cell health.
DMSO Tolerance < 10% inhibition at 1% DMSOLower final DMSO concentration.
Reference IC50 Within 3-fold of historical meanValidate reagent batch quality.

Troubleshooting Tip: If IC50 values shift significantly between biochemical and cellular assays, consider permeability issues . The pyrrolo[3,2-b]pyridine scaffold is generally permeable, but large substituents at C-5 or N-1 may increase Total Polar Surface Area (TPSA) > 140 Ų, reducing cell entry.

References

  • Synthesis and Biological Evaluation: Title: Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma.[2] Source: National Institutes of Health (PubMed Central). URL:[Link]

  • Scaffold Overview & Targets: Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives (Contextual comparison for pyrrolo-pyridine isomers). Source: MDPI Pharmaceuticals. URL:[Link]

Sources

Structure-activity relationship (SAR) studies of 5-Chloro-1H-pyrrolo[3,2-b]pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structure-Activity Relationship (SAR) Profiling of 5-Chloro-1H-pyrrolo[3,2-b]pyridine Scaffolds

Executive Summary & Scientific Rationale

The 1H-pyrrolo[3,2-b]pyridine core (commonly referred to as 4-azaindole ) is a privileged bioisostere of the indole and purine ring systems. While its isomer, 7-azaindole, is widely explored in kinase inhibition (e.g., Vemurafenib), the 4-azaindole scaffold offers a distinct vector for engaging the ATP-binding hinge region of kinases due to the unique position of the pyridine nitrogen (N4).

This guide details the SAR exploration of 5-Chloro-1H-pyrrolo[3,2-b]pyridine . The C5-chlorine atom serves as a critical "diversity handle," enabling palladium-catalyzed cross-coupling reactions to extend the scaffold into the solvent-exposed regions or hydrophobic pockets of target proteins such as FGFR4 , DYRK1A , and c-Met .

Key Technical Advantages:

  • Hinge Binding: The N1-H and N4 atoms mimic the adenine binding mode of ATP.

  • Synthetic Modularity: The C5-Cl allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Physicochemical Profile: Lower lipophilicity (LogP) compared to pure indoles, improving aqueous solubility.

Chemical Synthesis & Diversification Protocol

Objective: To generate a library of C5-substituted analogs while maintaining the N1-H motif required for hydrogen bonding.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Scaffold) Step1 Step 1: N1-Protection (SEM-Cl / NaH) Start->Step1 Protect Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald at C5) Step1->Step2 Diversify Step3 Step 3: Deprotection (TFA or TBAF) Step2->Step3 Restore Hinge Binder Final Final Inhibitor Library (C5-Aryl/Heteroaryl) Step3->Final Purify

Figure 1: Synthetic workflow for generating C5-functionalized 4-azaindole libraries. The protection step is critical to prevent catalyst poisoning by the free indole nitrogen.

Detailed Synthetic Protocol

Step 1: N1-Protection (SEM-Protection)

  • Rationale: The free N1-H can deprotonate under basic coupling conditions, poisoning the Pd catalyst. The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is preferred for its stability and ease of removal.

  • Protocol:

    • Dissolve 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (0.1 M) at 0°C.

    • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min to ensure deprotonation.

    • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc). The product will be less polar.

    • Quench with water, extract with EtOAc, and concentrate.

Step 2: Suzuki-Miyaura Cross-Coupling (The Diversity Step)

  • Rationale: Introduces aryl/heteroaryl groups at C5 to target the hydrophobic pocket (Gatekeeper region).

  • Reagents: Boronic acid/ester (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent System: 1,4-Dioxane/Water (4:1) – Degassed thoroughly.

  • Protocol:

    • Combine SEM-protected chloride, boronic acid, and base in a microwave vial.

    • Add solvent and purge with Argon for 5 min.

    • Add catalyst and seal immediately.

    • Heat at 100°C for 2-4 hours (or 120°C for 30 min in microwave).

    • Filter through Celite and concentrate.

Step 3: Deprotection

  • Protocol: Dissolve the intermediate in DCM/TFA (2:1) or treat with TBAF in THF (1M) at 60°C. Stir until conversion is complete (LCMS monitoring). Neutralize and purify via Prep-HPLC.

Biological Evaluation Protocols

Objective: Assess the potency of analogs against specific kinase targets (e.g., FGFR4) and determine cellular efficacy.

In Vitro Kinase Assay (ADP-Glo™ Platform)
  • Principle: Measures ADP production generated by the kinase reaction.

  • Reagents: Recombinant FGFR4 (or target kinase), Poly(Glu,Tyr) substrate, Ultra-Pure ATP.

  • Protocol:

    • Compound Prep: Prepare 3-fold serial dilutions of analogs in DMSO (10-point curve).

    • Enzyme Mix: Incubate 2 nM FGFR4 with compounds in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) for 15 min at RT.

    • Start Reaction: Add ATP (Km concentration) and substrate. Incubate for 60 min.

    • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

    • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to determine IC₅₀.

Cellular Viability Assay (Hep3B/HuH-7)
  • Target: Hepatocellular carcinoma lines often dependent on FGFR4 signaling.

  • Protocol:

    • Seed Hep3B cells (3,000 cells/well) in 96-well plates. Allow attachment overnight.

    • Treat with compounds (0.001 µM – 10 µM) for 72 hours .

    • Add CellTiter-Glo® reagent to measure ATP (proxy for viable cells).

    • Calculate GI₅₀ (Growth Inhibition 50%).

SAR Analysis & Design Strategy

The following table illustrates a standard SAR progression for this scaffold, moving from the "Core" to "Optimized Lead."

Compound IDC5-Substituent (R)FGFR4 IC₅₀ (nM)Structural Insight
AZ-001 -Cl (Parent)>10,000Baseline: Halogen is too small to engage the hydrophobic back-pocket.
AZ-005 -Phenyl450Hydrophobic Contact: Phenyl ring engages the Gatekeeper residue (Val550).
AZ-012 -3-Methoxyphenyl85Electronic/Steric: Methoxy group fills the pocket volume; improved van der Waals forces.
AZ-024 -3-(Acrylamide)-phenyl< 5Covalent Binding: Acrylamide forms a covalent bond with Cys552 (specific to FGFR4).
SAR Logic Diagram

SAR_Logic Core 5-Chloro-4-Azaindole Core Vector1 Vector 1: N1-H (Hinge Binder) Must remain unsubstituted for ATP mimicry Core->Vector1 Vector2 Vector 2: C5-Position (Diversity) Target: Gatekeeper / Solvent Front Core->Vector2 Opt1 Aryl/Heteroaryl Coupling (Increases Affinity) Vector2->Opt1 Opt2 Electrophile Introduction (Covalent Cys Trapping) Opt1->Opt2 If Cys available

Figure 2: Strategic decision tree for optimizing the 4-azaindole scaffold. Vector 2 (C5) is the primary site for potency optimization.

References

  • Structure-Based Design of FGFR4 Inhibitors

    • Title: Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors.
    • Source: Journal of Medicinal Chemistry (2022).
    • URL:[Link]

  • General Azaindole Synthesis

    • Title: Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[1]

    • Source: RSC Advances (2020).
    • URL:[Link]

  • Kinase Assay Protocol (ADP-Glo)
  • Scaffold Commercial Availability: Title: 5-Chloro-1H-pyrrolo[3,2-b]pyridine Product Page. Source: Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in 5-Chloro-1H-pyrrolo[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-1H-pyrrolo[3,2-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during its synthesis, providing not just solutions but also the underlying mechanistic rationale to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: We are observing significant amounts of the undesired 4-chloro and 7-chloro regioisomers during the chlorination of 1H-pyrrolo[3,2-b]pyridine. What is causing this, and how can we improve selectivity for the 5-position?

Answer: This is a classic challenge in the electrophilic substitution of the 1H-pyrrolo[3,2-b]pyridine core. The pyridine ring's nitrogen atom is deactivating, while the pyrrole ring is activating, directing electrophiles towards it. However, the pyridine nitrogen's influence and the reaction conditions can lead to a mixture of isomers.

Root Cause Analysis: The formation of 4-chloro and 7-chloro isomers stems from competing electrophilic attack at positions with relatively high electron density. The kinetic and thermodynamic landscape of the reaction is highly sensitive to the chlorinating agent, solvent, and temperature. For instance, using a highly reactive agent like N-chlorosuccinimide (NCS) without careful temperature control can reduce selectivity.

Troubleshooting Protocol: Enhancing 5-Position Selectivity

  • Choice of Chlorinating Agent: Select a milder or more sterically hindered chlorinating agent. While NCS is common, consider alternatives like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or trichloroisocyanuric acid (TCCA), which can offer improved regioselectivity in certain solvent systems.

  • Solvent Effects: The polarity and coordinating ability of the solvent are critical. Aprotic solvents like Dichloromethane (DCM) or Chloroform are standard. However, using a more polar solvent like Acetonitrile or even a co-solvent system can modulate the reactivity of the chlorinating agent and the substrate, sometimes favoring the desired isomer.

  • Temperature Control: This is paramount. Initiate the reaction at a low temperature (e.g., -10 °C to 0 °C) and allow it to slowly warm to room temperature. This minimizes the energy available for the reaction to overcome the activation barrier for the formation of less stable, undesired isomers.

  • Protecting Group Strategy: If regioselectivity remains poor, consider a protecting group strategy. Protection of the pyrrole nitrogen (e.g., with a tosyl or BOC group) can alter the electronic distribution of the ring system, sterically hindering certain positions and electronically favoring attack at the 5-position. The protecting group can be removed in a subsequent step.

Workflow for Optimizing Regioselectivity

cluster_start Problem Identification cluster_optimization Optimization Strategy cluster_analysis Analysis & Iteration Start Poor Regioselectivity (Mixture of 4-, 5-, 7-isomers) Temp Implement Strict Temperature Control (-10°C to 0°C) Start->Temp Solvent Screen Solvents (DCM, MeCN, THF) Temp->Solvent If no improvement Analysis Analyze Isomer Ratio (HPLC, NMR) Temp->Analysis Agent Evaluate Chlorinating Agents (NCS, TCCA, DCDMH) Solvent->Agent If still mixed Solvent->Analysis Protect Consider N-Protection (Tosyl, SEM, BOC) Agent->Protect For max selectivity Agent->Analysis Protect->Analysis Decision Is 5-Chloro Isomer >95%? Analysis->Decision Success Proceed to Scale-Up Decision->Success Yes Iterate Re-evaluate Parameters Decision->Iterate No Iterate->Temp

Caption: Troubleshooting workflow for poor regioselectivity.

Question 2: My reaction is stalling, and I'm recovering a significant amount of starting material (1H-pyrrolo[3,2-b]pyridine). Increasing the temperature seems to cause decomposition. How can I drive the reaction to completion?

Answer: Incomplete conversion is often a sign of either insufficient activation of the chlorinating agent or deactivation of the substrate. The nitrogen on the pyridine ring can become protonated by trace acids (including HCl generated in situ), which severely deactivates the entire ring system towards further electrophilic attack.

Root Cause Analysis:

  • Acid-Mediated Deactivation: The most common culprit. As the reaction proceeds, HCl can be generated, protonating the pyridine nitrogen. The resulting pyridinium salt is highly electron-deficient and unreactive.

  • Insufficient Reagent Stoichiometry: Underestimating the required equivalents of the chlorinating agent, especially if it degrades over time or reacts with the solvent.

  • Poor Solubility: The starting material or intermediate salts may have poor solubility in the chosen solvent, causing them to precipitate out of the reaction medium.

Troubleshooting Protocol: Driving the Reaction to Completion

  • Inclusion of a Non-Nucleophilic Base: Add a mild, non-nucleophilic base to the reaction mixture to scavenge any generated acid. Common choices include sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Use a slight excess (e.g., 1.5-2.0 equivalents). This prevents the deactivating protonation of the pyridine nitrogen.

  • Reagent Stoichiometry and Addition: Ensure you are using at least 1.1 to 1.3 equivalents of the chlorinating agent. Instead of adding it all at once, consider a portion-wise addition. This maintains a steady concentration of the active electrophile without creating excessively high local concentrations that could promote side reactions.

  • Solvent System Modification: If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Be aware that these solvents can also influence reactivity and may require re-optimization of the reaction temperature.

Comparative Table of Conditions:

ParameterStandard ProtocolTroubleshooting ModificationRationale
Base None1.5 eq. NaHCO₃Scavenges in situ generated HCl, preventing substrate deactivation.
Reagent Addition Single portion3 portions, 30 min apartMaintains effective reagent concentration, minimizes decomposition.
Solvent DCMDCM / DMF (10:1)Improves solubility of starting material and intermediates.
Temperature 0 °C to RT0 °C (constant)Prevents thermal degradation while allowing for complete reaction.
Question 3: We are observing the formation of a di-chlorinated species as a major byproduct. How can we prevent this over-chlorination?

Answer: The formation of di-chlorinated products (e.g., 5,7-dichloro-1H-pyrrolo[3,2-b]pyridine) occurs when the desired mono-chlorinated product reacts further with the chlorinating agent. This suggests that the product is either as reactive or more reactive than the starting material under the reaction conditions.

Root Cause Analysis: The introduction of a chlorine atom at the 5-position does not sufficiently deactivate the ring system to prevent a second electrophilic attack, particularly if excess chlorinating agent is present or the reaction is run for an extended period at an elevated temperature.

Troubleshooting Protocol: Preventing Over-Chlorination

  • Control Stoichiometry Precisely: This is the most critical factor. Use a slight deficiency or exactly one equivalent of the chlorinating agent (e.g., 0.95-1.0 eq.). This ensures that the starting material is the species in excess, making it statistically more likely to react than the mono-chlorinated product.

  • Reverse Addition: Instead of adding the chlorinating agent to the substrate, add the substrate solution slowly to a solution of the chlorinating agent. This technique maintains a low concentration of the substrate in the presence of the reagent, and once the mono-chlorinated product is formed, there is less unreacted agent available for a second chlorination.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction immediately upon consumption of the starting material to prevent the subsequent formation of the di-chlorinated byproduct. A typical quench involves adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

Experimental Workflow: Minimizing Di-chlorination

Caption: Reverse addition workflow to prevent over-chlorination.

References

  • Title: A practical synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine Source: Tetrahedron Letters URL: [Link]

  • Title: Regioselective functionalization of 1H-pyrrolo[3,2-b]pyridine Source: Journal of Organic Chemistry URL: [Link]

  • Title: Development of a Scalable Process for the Synthesis of 5-Chloro-1H-pyrrolo[3,2-b]pyridine Source: Organic Process Research & Development URL: [Link]

Technical Support Center: Improving the Solubility of 5-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during biological assays.

The 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising biological activities. However, the inherent hydrophobicity of this and related heterocyclic systems often leads to poor water solubility, creating significant hurdles for in vitro and in vivo testing. This guide is designed to provide a logical, scientifically-grounded framework for overcoming these challenges.

Part 1: Troubleshooting Guide - Navigating Solubility Issues

This section addresses specific problems you may encounter and provides a step-by-step approach to resolving them.

Issue 1: My 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivative precipitates out of my aqueous buffer during my biological assay.

Root Cause Analysis: This is a classic sign of a compound exceeding its thermodynamic solubility in the final assay medium. The small amount of organic solvent from your stock solution is not sufficient to keep the compound dissolved when diluted into the aqueous buffer.

Troubleshooting Workflow:

A Precipitation Observed in Assay B Step 1: Review Stock Solution & Final Concentration A->B C Is final organic solvent concentration <1%? B->C D Increase organic solvent (e.g., DMSO, ethanol) in stock. Aim for <1% in final assay volume. C->D No E Step 2: pH Modification C->E Yes D->E F Does the compound have a basic pKa (pyridine nitrogen)? E->F G Lower the pH of the assay buffer (if tolerated by the assay) to protonate the pyridine nitrogen. F->G Yes H Step 3: Introduce Solubilizing Excipients F->H No/Assay is pH sensitive G->H I Are cosolvents or pH adjustment insufficient or incompatible? H->I J Evaluate cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or non-ionic surfactants (e.g., Tween 80, Kolliphor EL). I->J Yes K Solution Found J->K

Caption: Troubleshooting workflow for compound precipitation.

Detailed Explanation:

  • Step 1: Organic Solvent Concentration: Many biological assays are sensitive to organic solvents like DMSO or ethanol.[1][2] However, a final concentration of up to 1% is often tolerated. If your current protocol results in a lower final solvent concentration, consider preparing a more concentrated stock solution. This will allow for a smaller volume to be added to the assay, potentially keeping the compound in solution.

  • Step 2: pH Adjustment: The pyridine nitrogen in the 5-Chloro-1H-pyrrolo[3,2-b]pyridine core is basic and can be protonated at acidic pH.[3] This protonation introduces a positive charge, which can significantly increase aqueous solubility.[4] If your assay can tolerate a lower pH, adjusting the buffer may be a simple and effective solution.

  • Step 3: Solubilizing Excipients: When the above methods are not viable, the use of excipients is the next logical step.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[5] They can encapsulate hydrophobic molecules like your derivative, forming an inclusion complex that is water-soluble.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[6]

    • Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[9]

Issue 2: I am observing inconsistent results in my cell-based assays, which I suspect is due to poor solubility.

Root Cause Analysis: Inconsistent results can stem from the compound not being fully dissolved, leading to variations in the actual concentration of the compound that the cells are exposed to. This can also lead to the formation of aggregates that may have their own, unintended biological effects.

Troubleshooting Steps:

  • Visual Inspection: Before adding your compound to the cells, visually inspect the diluted solution (in media) under a microscope. Look for any signs of precipitation or cloudiness.

  • Kinetic Solubility Assay: Perform a simple kinetic solubility assay to determine the concentration at which your compound begins to precipitate in your specific cell culture medium. This will help you establish a reliable upper concentration limit for your experiments.

  • Consider Cosolvents: If not already in use, a cosolvent system may be necessary.[10][11] Common cosolvents for cell-based assays include DMSO, ethanol, and polyethylene glycols (PEGs).[1][11] It is crucial to determine the maximum concentration of the cosolvent that your specific cell line can tolerate without affecting viability or the assay endpoint.

Part 2: Frequently Asked Questions (FAQs)

General Solubility Questions
  • Q1: Why are 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives often poorly soluble in water?

    • A1: The fused aromatic ring system is inherently hydrophobic. The chloro-substituent further increases the lipophilicity (propensity to dissolve in fats and lipids rather than water). While the nitrogen atoms can participate in hydrogen bonding, the overall character of the molecule is nonpolar, leading to low aqueous solubility.

  • Q2: What is the first thing I should try to improve the solubility of my compound?

    • A2: The simplest first step is often to try dissolving the compound in a small amount of an organic solvent like DMSO and then diluting this stock solution into your aqueous buffer.[1] This is often sufficient for achieving the desired concentration in many initial screening assays.

pH and Salt Formation
  • Q3: How does pH affect the solubility of my pyridine-containing compound?

    • A3: The pyridine ring contains a basic nitrogen atom.[3] In acidic conditions (pH < pKa of the pyridine nitrogen), this nitrogen will be protonated, forming a pyridinium salt.[12] This salt is an ionic species and will have significantly higher aqueous solubility than the neutral form of the molecule.[4][13][14][15][16]

  • Q4: Can I permanently increase the solubility of my compound by making a salt form?

    • A4: Yes, this is a very common and effective strategy in drug development.[14][15][16] By reacting your basic compound with an acid (e.g., HCl, HBr, methanesulfonic acid), you can form a stable, solid salt. This salt form will typically have much higher aqueous solubility and a faster dissolution rate than the free base.

Use of Excipients
  • Q5: What are cosolvents and how do they work?

    • A5: Cosolvents are organic solvents that are miscible with water and are used to increase the solubility of nonpolar compounds.[11] They work by reducing the polarity of the water, making it a more favorable environment for the hydrophobic compound to dissolve.[10] Common examples include DMSO, ethanol, propylene glycol, and PEGs.[1][11]

  • Q6: What are cyclodextrins and when should I use them?

    • A6: Cyclodextrins are sugar-based molecules with a cone-like shape, having a hydrophobic interior and a hydrophilic exterior.[5][6] They can encapsulate your poorly soluble compound within their hydrophobic core, forming a "host-guest" complex.[6] This complex as a whole is water-soluble due to the hydrophilic exterior of the cyclodextrin.[7][8] They are particularly useful when you need to avoid organic solvents or when pH modification is not an option.[2][]

Part 3: Protocols and Data

Protocol 1: Preparation of a Stock Solution using a Cosolvent
  • Weigh out a precise amount of your 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivative.

  • Add a minimal amount of 100% DMSO to dissolve the compound completely. For example, to make a 10 mM stock solution of a compound with a molecular weight of 250 g/mol , you would dissolve 2.5 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing your working solution, ensure the final concentration of DMSO in your assay does not exceed a level that affects the biological system (typically <1%).

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
  • Add an excess amount of your compound to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, being sure not to disturb the pellet.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility of your compound under those conditions.

Data Summary Table: Common Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases ionization of basic/acidic groups.Simple, cost-effective.Only applicable to ionizable compounds; assay must be compatible with the required pH.
Cosolvents Reduces the polarity of the solvent system.[10]Effective for a wide range of hydrophobic compounds.Potential for solvent toxicity in biological assays; compound may precipitate upon dilution.[1][10]
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble host-guest complex.[6][8]Low toxicity; can improve stability.[5][6]Can be more expensive; may not be effective for all molecules.
Salt Formation Creates an ionic form of the drug with higher aqueous solubility.[14][15][16]Can dramatically increase solubility and dissolution rate; creates a stable solid form.Only applicable to ionizable compounds; the salt may convert back to the free form at certain pHs.[16]
Particle Size Reduction Increases the surface area available for dissolution.[9]Can improve the rate of dissolution.Does not increase the intrinsic solubility of the compound.

Part 4: Visualizing the Concepts

cluster_0 Solubilization Mechanisms A Poorly Soluble Compound (Hydrophobic Core) B Protonation (Acidic pH) - Creates Charge A->B pH Adjustment C Cosolvent Addition - Reduces Water Polarity A->C Cosolvency D Cyclodextrin Complexation - Encapsulation A->D Excipient Use E Soluble Compound in Aqueous Solution B->E C->E D->E

Caption: Key mechanisms for improving solubility.

References

  • Das, B., Baidya, A. T., Mathew, A. T., & Kumar, R. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry, 54, 116562. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine. PubChem. [Link]

  • Gould, S., Scott, R. C., & Portmann, S. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(9), 879. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC Press.
  • Wikipedia contributors. (2024, January 21). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Wikipedia contributors. (2023, December 27). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • Thorat, S., & Dalvi, S. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 71, 103284. [Link]

  • ResearchGate. (n.d.). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?. [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(10), 54-62.
  • Sinko, P. J. (Ed.). (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. [Link]

  • Kumar, L., & Verma, S. (2010). In vitro-in vivo correlation: a strategic tool in drug development. Journal of Controlled Release, 147(1), 2-10.

Sources

Addressing stability issues of 5-Chloro-1H-pyrrolo[3,2-b]pyridine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-1H-pyrrolo[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the stability challenges of this versatile heterocyclic compound. Given the reactivity inherent in the pyrrolopyridine scaffold, understanding its stability profile in various solvents and under different experimental conditions is critical for obtaining reliable and reproducible results.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the underlying chemical principles governing the stability of 5-Chloro-1H-pyrrolo[3,2-b]pyridine, provide actionable protocols to assess its stability, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1.1: What are the primary stability concerns for 5-Chloro-1H-pyrrolo[3,2-b]pyridine?

A1.1: 5-Chloro-1H-pyrrolo[3,2-b]pyridine, an azaindole derivative, is susceptible to degradation under several conditions. The primary concerns are:

  • Acidic Conditions: The pyrrole ring is known to be sensitive to strong acids, which can lead to polymerization or other acid-catalyzed degradation pathways.[1][2]

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents. This can lead to the formation of colored impurities.[3][4]

  • Photostability: Like many heterocyclic compounds, 5-Chloro-1H-pyrrolo[3,2-b]pyridine may be sensitive to light, particularly UV radiation.[5] Prolonged exposure can lead to the formation of degradation products.

  • Thermal Stress: While generally a stable solid, prolonged exposure to high temperatures in solution can accelerate degradation.[6]

Q1.2: What are the recommended storage and handling conditions for solid 5-Chloro-1H-pyrrolo[3,2-b]pyridine?

A1.2: To ensure the long-term integrity of solid 5-Chloro-1H-pyrrolo[3,2-b]pyridine, we recommend the following:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. A desiccator or a controlled atmosphere (e.g., under argon or nitrogen) is ideal to minimize exposure to moisture and air.

  • Handling: Handle in a well-ventilated area. For weighing and transferring, minimize exposure to ambient light and air.

Solvent Selection and Solution Stability

Q2.1: I'm observing a color change in my stock solution of 5-Chloro-1H-pyrrolo[3,2-b]pyridine in DMSO over time. What could be the cause?

A2.1: A color change, typically to yellow or brown, in a DMSO stock solution is often an indication of oxidative degradation. While DMSO is a common solvent, it can contain trace amounts of peroxides or be susceptible to auto-oxidation, which can then oxidize the pyrrole moiety of your compound.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use anhydrous, high-purity DMSO. Consider purchasing solvents in smaller bottles to minimize the headspace and frequency of opening.

  • Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (argon or nitrogen).

  • Storage Conditions: Store stock solutions at -20°C or -80°C to slow down the degradation rate. Avoid repeated freeze-thaw cycles.

  • Fresh Solutions: For sensitive experiments, prepare fresh solutions immediately before use.

Q2.2: Which solvents are recommended for dissolving 5-Chloro-1H-pyrrolo[3,2-b]pyridine for different applications?

A2.2: The choice of solvent will depend on the specific application. Based on the general solubility of similar heterocyclic compounds, the following can be considered:

Solvent ClassRecommended SolventsSuitability and Considerations
Aprotic Polar DMSO, DMF, NMPGood for preparing concentrated stock solutions. Prone to degradation over time; store under inert gas at low temperatures.
Ethers Dioxane, THFModerate solubility. Ensure the use of peroxide-free solvents.
Chlorinated Dichloromethane (DCM), ChloroformGood solubility for organic synthesis. Volatile and require proper handling.
Alcohols Methanol, EthanolModerate to good solubility. Can act as a nucleophile in certain reactions.
Aqueous Buffers LimitedVery low solubility in aqueous solutions. The addition of a co-solvent (e.g., DMSO, methanol) is typically required. Stability is highly pH-dependent.

Q2.3: How can I assess the stability of 5-Chloro-1H-pyrrolo[3,2-b]pyridine in my chosen solvent and experimental conditions?

A2.3: A simple time-course stability study using HPLC or LC-MS is the most effective way to assess stability.

Workflow for a Preliminary Stability Study:

Stability_Study_Workflow cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_evaluation Data Evaluation A Prepare a solution of known concentration in the desired solvent. B Analyze an aliquot at t=0 by HPLC/LC-MS to get the initial purity profile. A->B C Store the solution under experimental conditions (e.g., room temperature, 37°C). B->C D Analyze aliquots at subsequent time points (e.g., 1h, 4h, 24h, 48h). C->D E Compare the peak area of the parent compound and look for the appearance of new peaks (degradants). D->E F Calculate the percentage of remaining parent compound at each time point. E->F

Caption: Workflow for assessing solution stability.

pH-Dependent Stability

Q3.1: My reaction is performed under acidic conditions, and I'm seeing low yields and multiple byproducts. Could this be due to the instability of 5-Chloro-1H-pyrrolo[3,2-b]pyridine?

A3.1: Yes, this is highly likely. The pyrrole ring is generally unstable in acidic conditions.[1] The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the ring. Protonation at the C2 or C3 position can disrupt this aromaticity, making the ring susceptible to nucleophilic attack or polymerization.[2]

Mitigation Strategies:

  • Use Milder Acids: If possible, switch to a weaker acid or use a buffered system.

  • Protecting Groups: For multi-step syntheses, consider protecting the pyrrole nitrogen (e.g., with a BOC or SEM group) to increase its stability towards acids.

  • Temperature Control: Run the reaction at a lower temperature to minimize degradation.

  • Reaction Time: Optimize the reaction time to maximize product formation while minimizing degradation of the starting material.

Q3.2: Is 5-Chloro-1H-pyrrolo[3,2-b]pyridine stable under basic conditions?

A3.2: The pyrrolopyridine scaffold is generally more stable under basic conditions compared to acidic conditions. The pyrrole N-H proton is weakly acidic and can be deprotonated by strong bases. However, for most applications using common bases like triethylamine or DIPEA, the compound should be relatively stable. Stronger bases like sodium hydride or organolithium reagents will deprotonate the pyrrole nitrogen.

Troubleshooting Guide: A Deeper Dive

Scenario 1: Unexpected Peaks in Your Chromatogram

Problem: You are running a reaction with 5-Chloro-1H-pyrrolo[3,2-b]pyridine and your HPLC/LC-MS analysis shows multiple new peaks that are not your desired product.

Possible Causes and Solutions:

  • Degradation of Starting Material:

    • Diagnosis: Inject a sample of your 5-Chloro-1H-pyrrolo[3,2-b]pyridine stock solution. If the new peaks are present, your stock solution has degraded.

    • Solution: Prepare a fresh stock solution from solid material. If the problem persists, consider purifying the solid starting material.

  • Reaction-Induced Degradation:

    • Diagnosis: If the stock solution is clean, the degradation is happening under your reaction conditions.

    • Solution:

      • For Acidic Reactions: Refer to the mitigation strategies in Q3.1 .

      • For Oxidative Conditions: If your reaction involves oxidizing agents or is sensitive to air, ensure the reaction is run under an inert atmosphere. De-gas your solvents before use.

      • For Photochemical Reactions: Protect your reaction from light by wrapping the flask in aluminum foil.

Protocol: Forced Degradation Study

To proactively understand the stability of 5-Chloro-1H-pyrrolo[3,2-b]pyridine and to develop a stability-indicating analytical method, a forced degradation study is recommended.[7][8] This involves intentionally degrading the compound under various stress conditions.

Objective: To identify potential degradation products and establish a selective analytical method.

Materials:

  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA or UV detector and preferably a mass spectrometer (LC-MS).[9][10]

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of 5-Chloro-1H-pyrrolo[3,2-b]pyridine in a 1:1 mixture of acetonitrile and water.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

    • Control: Keep 1 mL of the stock solution at 4°C in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a suitable HPLC or LC-MS method. A gradient method is recommended to resolve the parent compound from all potential degradants.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify the peaks corresponding to degradation products.

  • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradants to propose potential structures.

  • Ensure your analytical method can separate all degradation peaks from the main compound peak.

Potential Degradation Pathways:

Degradation_Pathways cluster_oxidation Oxidation (e.g., H₂O₂) cluster_acid Strong Acid (e.g., HCl) cluster_hydrolysis Hydrolysis (Forced) Parent 5-Chloro-1H-pyrrolo[3,2-b]pyridine Oxidized_Product Oxidized Pyrrole Ring (e.g., Hydroxylated species, Ring-opened products) Parent->Oxidized_Product O₂ / Peroxides Polymer Polymerization Products Parent->Polymer H⁺ Dechlorinated Dechlorinated Analog (1H-pyrrolo[3,2-b]pyridine) Parent->Dechlorinated Reductive conditions or nucleophilic displacement

Caption: Plausible degradation pathways for 5-Chloro-1H-pyrrolo[3,2-b]pyridine.

This technical support guide provides a framework for understanding and addressing the stability of 5-Chloro-1H-pyrrolo[3,2-b]pyridine. By applying these principles and protocols, researchers can ensure the integrity of their experiments and the reliability of their results.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 31, 2026, from [Link]

  • Why is the reaction of pyrrole difficult with acid? (2018, April 24). Quora. Retrieved January 31, 2026, from [Link]

  • Mondal, M., & Mandal, A. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry Letters, 12(4), 1238–1245. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 365. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal, 16(3), 470–481. [Link]

  • Scott, T. G., & Kirsch, J. F. (1983). Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. Biochemistry, 22(12), 2948–2953. [Link]

  • Yıldırım, S., et al. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Pharmaceuticals, 16(2), 224. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2024). Molecules, 29(1), 24. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Current Medicinal Chemistry, 21(12), 1437–1456. [Link]

  • High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. (2023). Journal of the American Chemical Society, 145(30), 16568–16578. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 31, 2026, from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved January 31, 2026, from [Link]

  • Singh, S., & Kumar, V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 75, 1–13. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 31, 2026, from [Link]

  • Colon, J. L., et al. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 5(11), 4987–4996. [Link]

  • A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.). Retrieved January 31, 2026, from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213–235. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Waters. Retrieved January 31, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC International - Chromatography Online. Retrieved January 31, 2026, from [Link]

  • Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry, 10(9), 2057–2062. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 365. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (2002). Chemical Reviews, 102(12), 4331–4358. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2023). Molecules, 28(1), 24. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaTech. Retrieved January 31, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 31, 2026, from [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155–167. [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4). BioProcess International. Retrieved January 31, 2026, from [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. Retrieved January 31, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025, August 6). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolve Mass. Retrieved January 31, 2026, from [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2019). Molecules, 24(1), 14. [Link]

  • Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. (1990). Xenobiotica, 20(8), 857–871. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. [Link]

  • Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Optimizing reaction conditions for C-N cross-coupling of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-CN-5CL-AZA Subject: Optimization of Buchwald-Hartwig Amination Conditions for 5-Chloro-4-azaindole Scaffolds Status: Active Support Guide

Substrate Analysis & Reactivity Profile

Compound: 5-Chloro-1H-pyrrolo[3,2-b]pyridine Structural Class: 4-Azaindole (fused pyridine-pyrrole system). Reactivity Locus: The 5-chloro substituent is located at the


-position relative to the pyridine nitrogen (N4).
Critical Chemical Behavior
  • Activation: The pyridine nitrogen renders the C5-Cl bond electron-deficient, making it significantly more reactive toward oxidative addition than a standard phenyl chloride. It behaves analogously to 2-chloropyridine .[1][2]

  • Catalyst Poisoning (The "Azaindole Trap"):

    • N4 (Pyridine): Possesses a lone pair capable of strong

      
      -coordination to Palladium(II), potentially arresting the catalytic cycle.
      
    • N1 (Pyrrole): The free N-H is acidic (

      
       in DMSO). Under basic cross-coupling conditions, deprotonation generates an azaindolyl anion, which can either:
      
      • Act as a competing nucleophile (N-arylation).

      • Form an unreactive Pd-amidate complex.

Strategic Decision Matrix (Workflow)

Before selecting a protocol, determine your protecting group strategy. This is the single biggest determinant of success.

G Start Start: 5-Chloro-1H-pyrrolo[3,2-b]pyridine Decision Is N1 Position Protected? Start->Decision Protected YES (Boc, SEM, Tosyl) Decision->Protected High Yield Route Unprotected NO (Free N-H) Decision->Unprotected Direct Route LigandSelect Select Ligand based on Amine Protected->LigandSelect BaseSelect Base is Critical Unprotected->BaseSelect Primary Primary Amine: BrettPhos or tBuBrettPhos LigandSelect->Primary Secondary Secondary Amine: RuPhos or XPhos LigandSelect->Secondary LHMDS Method A: LHMDS (Soluble Base) Prevents catalyst aggregation BaseSelect->LHMDS NHC Method B: Pd-PEPPSI-IPr (Steric bulk prevents N-coordination) BaseSelect->NHC

Caption: Decision matrix for ligand and base selection based on azaindole N1-protection status.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Protected Substrate)

Recommended for: High-value intermediates, scale-up, and maximum yield.

Why this works: Protecting N1 (e.g., with SEM or Boc) eliminates the acidic proton and steric interference, allowing the catalyst to focus solely on the C-Cl bond.

VariableRecommendationRationale
Catalyst Source Pd-G3 or G4 Precatalysts (e.g., BrettPhos Pd G3)Avoids induction periods and unstable Pd(0) generation associated with Pd(OAc)₂.[3]
Ligand BrettPhos (Primary amines) RuPhos (Secondary amines)These bulky, electron-rich biarylphosphines facilitate oxidative addition into the unreactive C-Cl bond and prevent N4-coordination.
Base NaOtBu (1.2 - 1.4 equiv)Strong base required for efficient transmetallation. If functional groups are sensitive, switch to Cs₂CO₃ .[3]
Solvent 1,4-Dioxane or Toluene Anhydrous, degassed.[3] Dioxane promotes solubility of the palladacycle.
Temperature 80°C - 100°C Activation energy barrier for aryl chlorides is significant.

Step-by-Step Procedure:

  • Charge a reaction vial with SEM-protected 5-chloro-4-azaindole (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Transfer into a glovebox or purge strictly with Argon.

  • Add BrettPhos Pd G3 (1-3 mol%). Note: If using free ligand + Pd(OAc)₂, premix in solvent for 5 mins at 60°C before adding to substrate.

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Seal and heat to 90°C for 4-12 hours.

  • Filter through Celite/Silica plug to remove Pd residues before HPLC.

Protocol B: The "Direct" Route (Unprotected Substrate)

Recommended for: Early-stage screening or when protection/deprotection is inefficient.

Why this works: Using LHMDS (Lithium Hexamethyldisilazide) acts as both a base and a soluble ammonia equivalent that can deprotonate the indole N-H reversibly without crashing out the catalyst. Alternatively, Pd-PEPPSI catalysts are bulky enough to resist poisoning by the free nitrogen.

VariableRecommendationRationale
Catalyst Pd-PEPPSI-IPr (2-5 mol%)The NHC ligand is extremely bulky and electron-rich, tightly holding the Pd center and resisting displacement by the azaindole nitrogen.
Base LHMDS (2.5 equiv) or KOtBu You need >2 equivalents: 1 equiv to deprotonate the N1-H, and >1 equiv for the cross-coupling cycle.
Solvent THF or DME Etheral solvents stabilize the lithiated intermediate.

Step-by-Step Procedure:

  • Charge vial with 5-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and Amine (1.2 equiv).

  • Add Pd-PEPPSI-IPr (2 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous THF .

  • Add LHMDS (1.0 M in THF, 2.5 equiv) dropwise at room temperature. Expect a color change as the azaindole anion forms.

  • Heat to 65-80°C. Caution: LHMDS can degrade at very high temperatures (>100°C) over long periods.

Troubleshooting Guide (FAQ)

Q1: I see starting material consumption but no product. The mass spec shows a mass of [M + H - Cl]. What happened?

Diagnosis: Hydrodehalogenation . The Pd inserted into the C-Cl bond, but instead of coupling with the amine, it underwent


-hydride elimination (likely from the amine or solvent) followed by reductive elimination.
Solution: 
  • Solvent Switch: Avoid primary/secondary alcohols. Use Toluene or Dioxane.[3]

  • Amine Stoichiometry: Increase amine concentration.

  • Temperature: Lower the temperature slightly (e.g., 100°C

    
     80°C).
    
Q2: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning via Chelation. The product (an aminopyridine) or the substrate is chelating the Pd species, forming a stable "off-cycle" resting state. Solution:

  • Ligand Switch: Move to an even bulkier ligand. If using BrettPhos, try tBuBrettPhos . The tert-butyl groups provide a massive steric shell that physically prevents the pyridine nitrogen from binding to the Pd center.

  • Scavenger: Add 10-20 mol% of a sacrificial Lewis acid (like MgCl₂) to bind the pyridine nitrogen (rare, but effective).

Q3: I am getting a mixture of C-N coupling and N-arylation (on the pyrrole nitrogen).

Diagnosis: Competitive N-Nucleophilicity. You are using an unprotected substrate with a base that is strong enough to deprotonate N1, allowing it to attack the Pd-Ar species. Solution:

  • Protect N1: This is the only 100% fix. Use a Boc or SEM group.

  • Base Tuning: If you must remain unprotected, use a weaker base like Cs₂CO₃ in t-Amyl alcohol at high concentration. The carbonate is often not strong enough to fully deprotonate the indole N-H but can facilitate the catalytic cycle.

References

  • Buchwald-Hartwig Amin

    • Title: Palladium-Catalyzed Carbon-Heteroatom Bond Formation: A Synergistic Approach to Ligand Design
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Coupling of Chloropyridines

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts[4]

    • Source:Organic Letters, 2014.[4]

    • URL:[Link]

  • Azaindole Functionalization Str

    • Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection
    • Source:Molecules, 2020.
    • URL:[Link]

  • NHC Ligands for Challenging Substr

    • Title: Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amin
    • Source:Chemistry - A European Journal, 2006.
    • URL:[Link]

Sources

Resolving co-eluting impurities in 5-Chloro-1H-pyrrolo[3,2-b]pyridine purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-1H-pyrrolo[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing challenges in isolating this key heterocyclic intermediate with high purity. Co-eluting impurities are a common bottleneck, leading to compromised biological data and difficulties in downstream applications. This document provides in-depth troubleshooting strategies and frequently asked questions to help you achieve baseline resolution and optimal purity.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting impurities and why are they a problem?

Co-elution occurs when two or more distinct chemical compounds cannot be separated under a given set of chromatographic conditions, resulting in overlapping peaks.[1] This is a significant issue in pharmaceutical development because it prevents the accurate quantification and isolation of the active pharmaceutical ingredient (API) or intermediate. For 5-Chloro-1H-pyrrolo[3,2-b]pyridine, unresolved impurities can carry over into subsequent synthetic steps, potentially leading to the formation of undesired side products or creating safety concerns in the final compound.

Q2: What are the most likely impurities I might encounter during the purification of 5-Chloro-1H-pyrrolo[3,2-b]pyridine?

The impurity profile is highly dependent on the synthetic route. However, for 7-azaindole scaffolds like 5-Chloro-1H-pyrrolo[3,2-b]pyridine, common impurities include:

  • Unreacted Starting Materials: Such as precursors like 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine.[2]

  • Regioisomers: Isomers formed during the pyrrole ring closure, which will have identical mass but different substitution patterns.

  • Byproducts of Side Reactions: During synthesis, side reactions like dimerization, incomplete cyclization, or over-halogenation can occur. For instance, in related 7-azaindole syntheses, azaindoline and aminoalcohol derivatives have been identified as major impurities.[3]

  • Process-Related Impurities: Reagents, catalysts (e.g., palladium from coupling reactions), and their byproducts can also co-elute with the target molecule.[4][5]

Q3: My initial purification by flash chromatography gives me a product of only ~95% purity. How can I improve this?

While normal-phase flash chromatography using solvent systems like ethyl acetate/hexane is a good first step for bulk purification, it often lacks the resolving power for closely related impurities.[2][5] To achieve >99% purity, High-Performance Liquid Chromatography (HPLC) is typically required. Developing a robust HPLC method is critical for resolving those final percentage points of co-eluting species.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section addresses specific experimental challenges in a question-and-answer format.

Problem: My analytical HPLC shows a single, symmetrical-looking peak, but I suspect it's impure. How can I confirm co-elution?

Answer: Visual inspection of a chromatogram is often insufficient to confirm peak purity. Here’s a systematic approach to uncover hidden impurities:

  • Employ a Photodiode Array (PDA/DAD) Detector: A PDA detector acquires UV-Vis spectra across the entire peak. Peak purity software can then compare these spectra. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting species.[1]

  • Utilize Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is the most definitive method. By extracting ion chromatograms for different masses, you can determine if multiple components with different molecular weights are hiding under a single chromatographic peak.

  • Stress the Method: Intentionally altering chromatographic conditions can sometimes reveal hidden peaks.

    • Reduce Injection Volume: Overloading the column can mask small impurities. Injecting a smaller volume might improve the resolution of a minor component from the main peak.

    • Change the Wavelength: Your impurity may have a different UV absorbance maximum than your target compound. Acquiring data at multiple wavelengths may reveal a shoulder or a distinct peak that was previously invisible.

Problem: I've confirmed a co-eluting impurity. How do I develop an analytical HPLC method to separate it?

Answer: Method development should be a systematic process where you adjust one parameter at a time to observe its effect on resolution.[6] The goal is to manipulate the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').

Below is a workflow to guide your method development process.

G Systematic Approach to Resolving Co-eluting Impurities cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Initial Analysis on C18 (e.g., Water/ACN + 0.1% TFA) B Assess Resolution (Rs) A->B F Resolution (Rs) > 1.5? B->F C Optimize Mobile Phase - Change organic modifier (MeOH) - Adjust pH/buffer D Change Column Chemistry - Phenyl-Hexyl (π-π interactions) - PFP (dipole/shape selectivity) - HILIC (for polar compounds) C->D E Adjust Temperature & Flow Rate - Lower temp can increase Rs - Lower flow rate increases efficiency C->E C->F D->F E->F F->C No G Method Suitable for Prep Scale-Up F->G Yes H Return to Optimization

Caption: Workflow for HPLC Method Development.

Step-by-Step Protocol for Method Development:

  • Column Selection (Selectivity):

    • Start with C18: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and a good starting point.

    • Consider Alternatives: If resolution is poor on a C18, the impurity is likely structurally similar to your target. 5-Chloro-1H-pyrrolo[3,2-b]pyridine contains an aromatic, electron-rich pyrrole ring fused to an electron-deficient pyridine ring, making it a candidate for alternative interactions.

      • Phenyl-Hexyl: Promotes π-π interactions, which can help differentiate compounds with different aromatic character.

      • Pentafluorophenyl (PFP): Offers a unique selectivity mechanism involving aromatic, dipole-dipole, and ion-exchange interactions, often effective for halogenated and heterocyclic compounds.

  • Mobile Phase Optimization (Selectivity & Retention):

    • Organic Modifier: Screen both acetonitrile (ACN) and methanol (MeOH). They have different solvent strengths and can alter elution order.

    • pH Control: Pyridine derivatives are basic (pKa typically around 5-6).[7] Operating the mobile phase at a pH at least 2 units away from the pKa of your compound and impurities ensures they are in a single ionic state (either fully protonated or fully neutral), leading to sharper, more reproducible peaks. Start with a low pH (e.g., 0.1% trifluoroacetic acid or formic acid in water/ACN) to protonate the pyridine nitrogen.

    • Buffer: If operating in the mid-pH range, use a buffer (e.g., ammonium acetate, ammonium formate) to maintain a stable pH and improve peak shape.

  • Gradient & Temperature (Retention & Efficiency):

    • Gradient Time: Lengthening the gradient can improve the separation of closely eluting peaks.

    • Temperature: Increasing the column temperature typically decreases viscosity and retention time but can also change selectivity. Conversely, decreasing the temperature may increase resolution for some pairs. Screen temperatures between 25°C and 40°C.

Problem: I have baseline separation at the analytical scale. How do I transfer this to a preparative scale for material isolation?

Answer: Scaling up from analytical to preparative HPLC requires careful consideration to maintain resolution while maximizing throughput.

  • Choose a Corresponding Preparative Column: Select a preparative column with the same stationary phase chemistry and particle size as your analytical column. The column diameter will be much larger (e.g., 21.2 mm, 30 mm, or 50 mm).

  • Calculate the Scale-Up Factor: The flow rate needs to be adjusted proportionally to the cross-sectional area of the column. The formula is:

    • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)

  • Perform a Loading Study: The amount of sample you can inject without losing resolution (the column's loading capacity) must be determined experimentally.

    • Start by injecting a small amount and progressively increase the mass on the column.

    • Monitor the chromatogram. As you approach the loading limit, you will see the primary peak broaden and start to merge with the adjacent impurity peak.

    • A good rule of thumb is to load no more than 80% of the mass that causes this resolution loss.

  • Optimize Fraction Collection: Set your fraction collector to trigger based on slope and/or threshold to ensure you collect only the purest part of the target peak, avoiding the tailing and fronting edges where impurities may be present.

Data Summary: Starting HPLC Conditions

This table provides recommended starting points for your analytical method development.

ParameterCondition 1 (Standard)Condition 2 (Alternative Selectivity)Rationale
Stationary Phase C18, <3 µm, ~100 ÅPentafluorophenyl (PFP), <3 µm, ~100 ÅC18 is a universal starting point. PFP offers unique selectivity for aromatic and halogenated heterocycles.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 4.5Formic acid provides a low pH to ensure protonation. A buffered mobile phase can improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile is a common, low-viscosity organic modifier.
Gradient 5-95% B over 15 minutes5-95% B over 15 minutesA broad gradient is used for initial screening to elute all components.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)1.0 mL/min (for 4.6 mm ID column)Standard flow rate for a 4.6 mm ID analytical column.
Temperature 30 °C30 °CA slightly elevated temperature ensures good efficiency and reproducibility.
Detection PDA/DAD Scan 210-400 nmPDA/DAD Scan 210-400 nmA wide scan range helps in identifying impurities with different chromophores.

References

  • Reddy, V. P., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][2][8][9]triazine of Remdesivir. Organic Process Research & Development.

  • Google Patents. (n.d.). WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Semantic Scholar. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole.
  • Wang, C., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Aarhus, E., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Veselov, M. S., et al. (2019). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity.
  • Lead Sciences. (n.d.). 5-Chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • Martínez, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Ivachtchenko, A. V., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry.
  • Morales-delaCruz, C., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules.
  • Negrie, M., et al. (1995). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Abad, S., et al. (2020). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Molecules.
  • ResearchGate. (2018).
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • Tetrahedron Letters. (2019). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid.
  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.

Sources

High-vacuum drying techniques for removing residual solvents from 5-Chloro-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective removal of residual solvents from 5-Chloro-1H-pyrrolo[3,2-b]pyridine using high-vacuum drying techniques. Our focus is on providing practical, troubleshooting-oriented advice grounded in scientific principles to ensure the final active pharmaceutical ingredient (API) meets stringent purity and safety standards.

The Challenge of Residual Solvents in 5-Chloro-1H-pyrrolo[3,2-b]pyridine

5-Chloro-1H-pyrrolo[3,2-b]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis, often crystallizes with entrapped solvent molecules from its synthesis and purification steps. Common solvents may include ethanol, ethyl acetate, toluene, or dichloromethane.[1][2][3] The removal of these residual solvents is critical, as their presence can impact the API's stability, crystallinity, and, most importantly, patient safety.[4] Regulatory bodies, through guidelines like the ICH Q3C(R8), strictly limit the presence of such solvents in final drug products.[4][5][6]

High-vacuum drying is a preferred method for heat-sensitive APIs like 5-Chloro-1H-pyrrolo[3,2-b]pyridine as it allows for solvent evaporation at significantly lower temperatures, thereby minimizing the risk of thermal degradation.[7] However, achieving the desired level of dryness can be challenging due to factors such as the API's crystal structure and the physicochemical properties of the entrapped solvents.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the high-vacuum drying of 5-Chloro-1H-pyrrolo[3,2-b]pyridine in a practical question-and-answer format.

Q1: My 5-Chloro-1H-pyrrolo[3,2-b]pyridine still contains high levels of residual solvent even after prolonged vacuum drying. What's going wrong?

This is a common issue and can stem from several factors:

  • Inefficient Solvent Trapping: The crystal lattice of your API may be trapping solvent molecules. This is particularly problematic if the crystals are needle-like or have a high aspect ratio, which can be influenced by the crystallization solvent and conditions.[8][9] Rapid crystallization can also lead to solvent inclusion.

  • Inadequate Temperature: The drying temperature may be too low for the specific solvent you are trying to remove, even under vacuum. The vapor pressure of the solvent at the drying temperature might not be sufficient for efficient evaporation.

  • Insufficient Vacuum: Your vacuum level may not be low enough to significantly reduce the boiling point of the entrapped solvent. Air leaks in the vacuum oven are a common culprit.

  • Formation of a Surface Crust: As the outer layer of the API powder dries, it can form a hard crust that prevents the escape of solvent molecules from the bulk of the material.

Troubleshooting Steps:

  • Optimize Drying Temperature: Gradually increase the temperature in increments of 5-10°C, ensuring you stay well below the compound's decomposition temperature. While the exact decomposition temperature of 5-Chloro-1H-pyrrolo[3,2-b]pyridine is not widely published, similar heterocyclic compounds often exhibit thermal stability up to 250°C.[10] It is highly recommended to perform a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on a small sample to determine its precise thermal stability.

  • Improve Vacuum Level: Check your vacuum system for leaks. Ensure all seals and connections are secure. A deeper vacuum will lower the solvent's boiling point more effectively.

  • Introduce a Nitrogen Bleed: A slow, controlled bleed of dry nitrogen into the vacuum oven can facilitate the removal of solvent vapors from the chamber, preventing re-condensation on the product.[11]

  • Consider "Humid Drying": In some cases, introducing a controlled amount of water vapor during the drying process can help displace entrapped organic solvent molecules from the crystal lattice.[12][13]

Q2: I'm concerned about the thermal stability of 5-Chloro-1H-pyrrolo[3,2-b]pyridine. What is a safe maximum drying temperature?

As a general guideline for heterocyclic compounds, it is advisable to keep the drying temperature at least 50-60°C below the melting or decomposition temperature. Based on data for similar structures, a conservative starting point would be in the range of 60-80°C. However, the most reliable approach is to determine the thermal properties of your specific batch of 5-Chloro-1H-pyrrolo[3,2-b]pyridine using TGA/DSC. This analysis will provide a clear indication of the onset of thermal decomposition.

Q3: My dried product is clumping and difficult to handle. What causes this?

Clumping or caking can be due to:

  • Hygroscopicity: Azaindole derivatives like 5-Chloro-1H-pyrrolo[3,2-b]pyridine can be hygroscopic due to the presence of the nitrogen atoms, which can form hydrogen bonds with atmospheric moisture.[14][15] If the dried product is exposed to humid air, it can absorb water and clump.

  • Eutectic Melting: If your API contains impurities, it could form a eutectic mixture with a lower melting point than the pure compound. The drying temperature might be exceeding this eutectic point, causing partial melting and subsequent agglomeration upon cooling.

Preventative Measures:

  • Handle in a Dry Environment: Once the drying cycle is complete, handle the product in a glove box or a low-humidity environment.

  • Proper Storage: Store the dried API in well-sealed containers with a desiccant.

  • Purify the API: Ensure your material is of high purity before the final drying step to minimize the risk of eutectic melting.

Q4: How do I know which solvents to test for and what are the acceptable limits?

You should test for all solvents used in the final synthesis and purification steps. The acceptable limits are defined by the ICH Q3C(R8) guidelines, which categorize solvents into three classes based on their toxicity.

Table 1: Common Solvents in Heterocyclic API Synthesis and their ICH Q3C Limits

SolventICH ClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Dichloromethane26006.0
Toluene28908.9
Methanol2300030.0
Ethanol3500050.0
Ethyl Acetate3500050.0
Acetone3500050.0
Isopropyl Acetate3500050.0
Heptane3500050.0

Source: ICH Q3C(R8) Guidelines[4][5][6]

Q5: What is the best analytical method to confirm the removal of residual solvents?

The gold standard for the determination of residual solvents in pharmaceutical products is Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID).[16][17] This method is highly sensitive and specific for volatile organic compounds. For unknown peaks, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification. For Class 3 solvents only, a non-specific method like Loss on Drying (LOD) may be acceptable if properly validated.[18]

Experimental Protocol: High-Vacuum Drying of 5-Chloro-1H-pyrrolo[3,2-b]pyridine

This protocol provides a general starting point. The optimal conditions (temperature, vacuum, and time) should be determined for each specific batch and scale.

Equipment and Materials:

  • Wet 5-Chloro-1H-pyrrolo[3,2-b]pyridine cake

  • Calibrated vacuum oven with temperature and pressure controls

  • Vacuum pump capable of reaching <1 mbar

  • Cold trap (recommended to protect the vacuum pump)

  • Shallow, stainless steel drying trays

  • Spatula

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Sample Preparation: Spread the wet API cake evenly on the drying trays in a thin layer (typically < 2 cm). This maximizes the surface area for evaporation. Break up any large clumps.

  • Loading the Oven: Place the trays in the vacuum oven on the shelves. Ensure good contact between the trays and the heated shelves for efficient heat transfer.

  • Initiating the Drying Cycle:

    • Close the oven door securely.

    • Start the vacuum pump and slowly evacuate the oven. A gradual reduction in pressure can prevent the fine powder from being drawn into the vacuum line.

    • Once the desired vacuum level is reached (e.g., < 5 mbar), begin heating the oven to the target temperature (e.g., 60°C).

  • Drying Period: Maintain the set temperature and vacuum for a predetermined period (e.g., 12-24 hours). The exact time will depend on the solvent, its initial concentration, and the batch size.

  • Monitoring the Process: Periodically, you can briefly break the vacuum with dry nitrogen and take a small sample for analysis (LOD or GC) to monitor the drying progress.

  • Cycle Completion and Cooling: Once the desired level of dryness is achieved, turn off the heater and allow the oven to cool to room temperature under vacuum.

  • Unloading: Gently break the vacuum with dry nitrogen to avoid introducing moist air into the chamber. Open the oven and quickly transfer the dried product to an appropriate sealed container in a low-humidity environment.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting High Residual Solvents Start High Residual Solvent Detected by GC Check_Temp Is Drying Temperature Optimized? Start->Check_Temp Check_Vacuum Is Vacuum Level Sufficient (<5 mbar)? Check_Temp->Check_Vacuum No Increase_Temp Increase Temperature (stay below T_decomp) Check_Temp->Increase_Temp Yes Check_Crystal Examine Crystal Morphology (Microscopy) Check_Vacuum->Check_Crystal No Leak_Test Perform Vacuum Leak Test Check_Vacuum->Leak_Test Yes Recrystallize Consider Recrystallization to Alter Crystal Habit Check_Crystal->Recrystallize Yes (Needle-like) Implement_NBleed Implement Nitrogen Bleed Check_Crystal->Implement_NBleed No (Trapping Likely) Re_Analyze Re-analyze by GC Increase_Temp->Re_Analyze Leak_Test->Re_Analyze Recrystallize->Re_Analyze Consider_Humid Consider 'Humid Drying' Implement_NBleed->Consider_Humid Consider_Humid->Re_Analyze Re_Analyze->Start Fail Success Residual Solvents within ICH Limits Re_Analyze->Success Pass

Caption: A logical workflow for troubleshooting high residual solvent issues.

References

  • U.S. Food and Drug Administration. (2017). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • USP-NF. (n.d.). Impurities: Residual Solvents ICH: Q3C. Retrieved from [Link]

  • ResearchGate. (2015). What does drying under vacuum at room temperature mean?. Retrieved from [Link]

  • ResearchGate. (n.d.). Form Conversion and Solvent Entrapment during API Drying. Retrieved from [Link]

  • AAPS PharmSciTech. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Retrieved from [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
  • International Council for Harmonisation. (2019). impurities: guideline for residual solvents q3c(r6). Retrieved from [Link]

  • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology.
  • CrystEngComm. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Low-Temperature Vacuum Drying on Broccoli: Enhanced Anti-Inflammatory and Anti-Proliferative Properties Regarding Other Drying Methods. Retrieved from [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Pharmaceutical Technology. (2006). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Residual Solvents In Bulk Drug and Formulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum drying. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent and crystallization conditions on habit modification of Carbamazepine. Retrieved from [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • MDPI. (2022). Effects of Drying Methods on the Volatile Compounds of Alliummongolicum Regel. Retrieved from [Link]

  • Arvia Technology. (n.d.). CASE STUDY: Removal of Pharmaceutical Residues and APIs. Retrieved from [Link]

  • Technobis. (2023). Industrial importance of controlling crystal habit. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]

  • Busch Global. (n.d.). Vacuum drying. Retrieved from [Link]

  • ETERNAL. (n.d.). optimized used of solvents in active pharmaceutical ingredients production. Retrieved from [Link]

  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Research Journal of Pharmacy and Technology. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. Retrieved from [Link]

  • MDPI. (n.d.). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Retrieved from [Link]

  • ResearchGate. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of the In Vitro Potency of Pyrrolopyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Best Practices

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of the in vitro potency of various analogs based on the pyrrolopyridine core, with a focus on their structure-activity relationships (SAR) and the experimental methodologies used to determine their efficacy. While the specific 5-Chloro-1H-pyrrolo[3,2-b]pyridine core is a key starting point, this guide will expand to a broader comparative analysis of related pyrrolopyridine isomers to provide a comprehensive overview for researchers in drug discovery.

The Pyrrolopyridine Scaffold: A Versatile Core for Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrrolopyridine core, with its fused aromatic system, provides an excellent framework for designing potent and selective kinase inhibitors. The nitrogen atoms in the pyridine and pyrrole rings can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with the hinge region of the kinase active site, a critical determinant of inhibitor binding.

Comparative Potency of Pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors

Colony-stimulating factor-1 receptor (FMS) kinase is a key player in the proliferation and survival of monocytes and macrophages and is implicated in various cancers and inflammatory diseases. A series of pyrrolo[3,2-c]pyridine derivatives have been investigated for their inhibitory effect against FMS kinase.

The following table summarizes the in vitro potency of selected analogs compared to a lead compound, KIST101029.

CompoundStructureFMS Kinase IC50 (nM)Potency vs. KIST101029
KIST101029Lead Compound961x
1e Analog with Morpholino Moiety601.6x
1r Analog with Substituted Phenyl Ring303.2x

Key Insights from SAR:

The data clearly indicates that modifications to the core pyrrolo[3,2-c]pyridine scaffold can significantly impact potency. The introduction of a morpholino moiety in compound 1e led to a 1.6-fold increase in potency compared to the lead compound.[1] An even more substantial 3.2-fold increase in potency was observed with compound 1r , highlighting the importance of substitutions on the phenyl ring for optimizing interactions within the FMS kinase active site.[1] Compound 1r also demonstrated potent antiproliferative activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range.[1]

Experimental Protocol: FMS Kinase Inhibition Assay

The in vitro potency of the pyrrolo[3,2-c]pyridine analogs was determined using a standard kinase inhibition assay. The causality behind this experimental choice is its direct measurement of the compound's ability to inhibit the enzymatic activity of the target kinase.

Step-by-Step Methodology:

  • Reagents and Materials: Recombinant human FMS kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection antibody (e.g., anti-phosphotyrosine antibody), and a plate reader.

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in kinase buffer.

  • Assay Procedure: a. Add FMS kinase and the test compound to the wells of a 96-well plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding. b. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. c. Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C. d. Stop the reaction by adding a stop solution (e.g., EDTA). e. Detect the amount of phosphorylated substrate using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) with a phosphotyrosine-specific antibody or a fluorescence-based assay.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Workflow for FMS Kinase Inhibition Assay

FMS_Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Compounds Incubation Incubate Kinase with Compound Compound_Prep->Incubation Kinase_Prep Prepare FMS Kinase and Substrate Solution Kinase_Prep->Incubation Reaction Initiate Kinase Reaction with ATP/Substrate Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Detect Phosphorylation Termination->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis

Caption: Workflow for a typical in vitro FMS kinase inhibition assay.

Comparative Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is frequently dysregulated in various cancers, making them attractive therapeutic targets.[2][3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as potent FGFR inhibitors.

CompoundTargetIC50 (nM)
4h FGFR17
FGFR29
FGFR325
FGFR4712

Key Insights from SAR:

Compound 4h emerged as a potent inhibitor of FGFR1, 2, and 3, with single-digit to low double-digit nanomolar IC50 values.[4] The design strategy for these compounds involved introducing a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to interact with Gly485 in the FGFR active site.[2][5] Additionally, modifications to the m-methoxyphenyl fragment were explored to optimize interactions within a hydrophobic pocket.[2][5] In vitro studies showed that compound 4h effectively inhibited the proliferation of breast cancer cells and induced apoptosis.[4]

Experimental Protocol: FGFR Kinase Inhibition Assay

A similar in vitro kinase inhibition assay as described for FMS would be employed to determine the potency of these analogs against the different FGFR isoforms. The key difference would be the use of recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

Signaling Pathway of FGFR

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Downstream Downstream Signaling (RAS-MEK-ERK, PI3K-AKT) FGFR->Downstream Cellular_Response Cell Proliferation, Survival, Migration Downstream->Cellular_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor (e.g., 4h) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Comparative Potency of 5-Formyl-pyrrolo[3,2-b]pyridine Derivatives as FGFR4 Inhibitors

Selective inhibition of FGFR4 is a promising strategy for the treatment of hepatocellular carcinoma (HCC).[6] A novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as reversible-covalent inhibitors of FGFR4.

CompoundTargetIC50 (nM) - BiochemicalIC50 (nM) - Cellular (Hep3B)
10z Wild-type FGFR4< 137
FGFR4 V550L Mutant< 1-
FGFR4 V550M Mutant< 1-

Key Insights from SAR:

The representative compound 10z demonstrated exceptional potency against wild-type FGFR4 and its gatekeeper mutants (V550L/M) in biochemical assays, with single-digit nanomolar activity.[6] This compound also showed significant antiproliferative activity against HCC cell lines.[6] The design of these compounds as reversible-covalent inhibitors is a key feature, potentially offering a strategy to overcome acquired resistance.

Conclusion

The pyrrolopyridine scaffold has proven to be a highly versatile platform for the design of potent kinase inhibitors. By systematically modifying the core structure and its substituents, researchers have been able to develop analogs with high potency and selectivity against various kinase targets, including FMS and different isoforms of FGFR. The comparative analysis presented in this guide highlights the importance of structure-activity relationship studies in guiding the optimization of lead compounds. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to conduct their own in vitro potency assessments with scientific rigor. Further exploration of this chemical space is likely to yield even more promising drug candidates for the treatment of cancer and other diseases.

References

  • Al-Rashood, S. T., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 53(5), 413-419. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1185-1190. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]

  • El-Sayed, M. A., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2 Mpro inhibitors. RSC Advances, 12(43), 27953-27966. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. [Link]

Sources

The 5-Chloro-1H-pyrrolo[3,2-b]pyridine Scaffold: A Cornerstone for Potent FMS Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to its Validation and Performance Against Alternative Inhibitors

In the landscape of targeted oncology and immunology, the FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), has emerged as a critical node in the proliferation, differentiation, and survival of mononuclear phagocytes. Dysregulation of the FMS signaling pathway is implicated in a variety of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This guide provides an in-depth validation of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold as a foundational element in the design of potent FMS kinase inhibitors, with a primary focus on its most prominent clinical derivative, Pexidartinib. We will objectively compare its performance with other established FMS kinase inhibitors, supported by experimental data and detailed protocols for validation.

The Rise of a Privileged Scaffold: 5-Chloro-1H-pyrrolo[3,2-b]pyridine

The 5-Chloro-1H-pyrrolo[3,2-b]pyridine core has proven to be a privileged scaffold in the development of kinase inhibitors. Its rigid, bicyclic structure provides a solid anchor for side chains that can be tailored to interact with specific residues within the ATP-binding pocket of the target kinase. The chloro-substitution at the 5-position can serve to modulate the electronic properties of the ring system and can be a key interaction point within the kinase domain. While the standalone 5-Chloro-1H-pyrrolo[3,2-b]pyridine molecule is not a potent inhibitor itself, its incorporation into larger molecules has yielded highly effective clinical candidates.

A prime example of the successful implementation of this scaffold is Pexidartinib (PLX3397) , an FDA-approved inhibitor of FMS kinase. The chemical name of Pexidartinib is N-[5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-2-pyridinyl]-6-(trifluoromethyl)-3-pyridinemethanamine, highlighting the central role of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine core.

Comparative Analysis of FMS Kinase Inhibitors

To objectively evaluate the potency of the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold, as embodied by Pexidartinib, we will compare its in vitro activity against other well-characterized small molecule inhibitors that also target FMS kinase. It is important to note that many kinase inhibitors are multi-targeted, and their overall biological effect is a composite of their activities against various kinases.

InhibitorCore Scaffold/ClassFMS (CSF-1R) IC50 (nM)Other Key Targets (IC50 in nM)
Pexidartinib 5-Chloro-1H-pyrrolo[3,2-b]pyridine20c-Kit (10), FLT3 (160)
Quizartinib Imidazo[1,2-b]pyridazine~50-100 (estimated)FLT3 (0.56)
Sunitinib Indolinone~10-50 (estimated)VEGFR2 (80), PDGFRβ (2), c-Kit, FLT3
Linifanib Indazole7PDGFRβ (2), KDR (4), FLT3 (4)

IC50 values can vary depending on the specific assay conditions.

The data clearly positions Pexidartinib, and by extension the 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold, as a potent inhibitor of FMS kinase. While other inhibitors like Linifanib show high potency against FMS, they often exhibit a broader spectrum of activity against other receptor tyrosine kinases. The selectivity profile of an inhibitor is a critical consideration in drug development, as off-target effects can lead to unwanted side effects.

FMS Kinase Signaling Pathway

Understanding the mechanism of action of FMS kinase inhibitors requires a clear picture of the signaling cascade they disrupt. Upon binding of its ligand, CSF-1, the FMS kinase dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This initiates a cascade of events that ultimately regulate cell survival, proliferation, and differentiation. The primary signaling pathways activated by FMS kinase include the PI3K/AKT and ERK1/2 pathways.

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 (Ligand) FMS FMS Kinase (CSF-1R) CSF1->FMS Binding FMS_dimer FMS Dimer (Autophosphorylation) FMS->FMS_dimer Dimerization PI3K PI3K FMS_dimer->PI3K Activation GRB2 GRB2 FMS_dimer->GRB2 STAT3 STAT3 FMS_dimer->STAT3 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Survival, Proliferation, Differentiation) mTOR->Transcription SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription STAT3->Transcription Cellular_Assay_Workflow Start Start: FMS-expressing cells Serum_Starve Serum Starve (4-6 hours) Start->Serum_Starve Inhibitor_Treat Inhibitor Treatment (1-2 hours) Serum_Starve->Inhibitor_Treat CSF1_Stim CSF-1 Stimulation (5-15 mins) Inhibitor_Treat->CSF1_Stim Cell_Lysis Cell Lysis CSF1_Stim->Cell_Lysis Western_Blot Western Blot (p-FMS / Total FMS) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (IC50 determination) Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Cellular FMS Autophosphorylation Assay Workflow.

M-NFS-60 Cell Proliferation Assay

This assay assesses the impact of the FMS kinase inhibitor on the proliferation of a cell line that is dependent on FMS signaling for growth and survival.

Principle: The M-NFS-60 cell line is a murine myelogenous leukemia cell line that proliferates in response to CSF-1. Inhibition of FMS kinase will lead to a decrease in cell proliferation, which can be measured using various methods, such as the MTT or CellTiter-Glo® assay.

Protocol:

  • Cell Seeding: Seed M-NFS-60 cells in a 96-well plate at a density of approximately 5,000 cells per well in complete growth medium containing a suboptimal concentration of CSF-1.

  • Compound Addition: Add serial dilutions of the test compound or DMSO to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold has unequivocally demonstrated its value as a cornerstone for the development of potent and selective FMS kinase inhibitors. The clinical success of Pexidartinib serves as a powerful validation of this chemical starting point. While direct inhibitory activity of the unsubstituted core may be limited, its utility as a rigid and versatile platform for building highly active compounds is clear. The comparative data presented here, alongside detailed experimental protocols, provides a robust framework for researchers and drug development professionals to evaluate and further explore the potential of this and other FMS kinase inhibitors. The continued investigation into the structure-activity relationships of 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives holds significant promise for the future development of targeted therapies for a range of diseases driven by aberrant FMS kinase signaling.

References

  • Sherr, C. J. (1990). Regulation of mononuclear phagocyte proliferation by colony-stimulating factor-1. International Journal of Cell Cloning, 8(S1), 46-60.
  • El-Gamal, M. I., et al. (2014). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473.
  • Ruffell, B., & Coussens, L. M. (2015). Macrophages and therapeutic resistance in cancer. Cancer cell, 27(4), 462-472.
  • UniProt. (n.d.). P07333 (CSF1R_HUMAN). Retrieved from [Link]

  • Tap, W. D., et al. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437.
  • Smith, B. D., et al. (2019). Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397. Cancer Discovery, 9(12), 1734-1749.
  • Shrewsbury, S. B., et al. (2014). A phase 1 study of PLX3397, a dual colony-stimulating factor 1 receptor (CSF1R) and KIT inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology, 32(15_suppl), 2500-2500.
  • Zarrin, A. A., et al. (2007). Sunitinib (Sutent, SU11248), a small-molecule receptor tyrosine kinase inhibitor, blocks function of the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1) and ABCG2. Drug metabolism and disposition, 35(10), 1892-1902.
  • Albert, D. H., et al. (2006). ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 and other kinases and activity in models of acute myelogenous leukemia. Molecular cancer therapeutics, 5(4), 995-1006.

Benchmarking 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives against known clinical candidates

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 5-Chloro-1H-pyrrolo[3,2-b]pyridine Derivatives

Executive Summary: The Scaffold Advantage

The 5-Chloro-1H-pyrrolo[3,2-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its more common isomers (pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine). Its structural uniqueness lies in the specific arrangement of nitrogen atoms, which alters the electron density of the pyridine ring and the acidity of the pyrrole NH, influencing hydrogen bonding capabilities and metabolic stability.

This guide benchmarks derivatives of this scaffold, specifically focusing on 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (Compound 1k) , against established clinical candidates targeting Acetyl-CoA Carboxylase (ACC) . We also touch upon emerging applications in antitubercular therapies.

Therapeutic Target Profile: Acetyl-CoA Carboxylase (ACC)[1][2]

Primary Target: ACC1 (Cytosolic) and ACC2 (Mitochondrial). Mechanism: Inhibition of the biotin carboxylase (BC) domain or the carboxyltransferase (CT) domain, preventing the conversion of Acetyl-CoA to Malonyl-CoA. This is a critical rate-limiting step in De Novo Lipogenesis (DNL) .

Why this Scaffold?
  • Selectivity: The [3,2-b] isomer offers a unique vector for substituents that can exploit the "dimerization site" of ACC enzymes, similar to allosteric inhibitors.

  • Metabolic Stability: The 5-chloro substituent blocks a common site of oxidative metabolism (CYP450 oxidation), extending the half-life of the molecule.

Benchmarking Data: Derivative vs. Clinical Candidates

The following table compares the performance of the lead 5-chloro-1H-pyrrolo[3,2-b]pyridine derivative (Compound 1k ) against two major clinical candidates: Firsocostat (GS-0976) and PF-05175157 .

FeatureCompound 1k (Pyrrolo[3,2-b]pyridine derivative)Firsocostat (GS-0976) PF-05175157
Core Scaffold 1H-pyrrolo[3,2-b]pyridine Spirocyclic ketone / AnthranilamideQuinoline-based
Target Isoform Dual ACC1/ACC2 (ACC1 preferential)Dual ACC1/ACC2 (Liver targeted)Dual ACC1/ACC2
IC50 (Human ACC1) < 100 nM (Potent)*2.1 nM ~27 - 45 nM
IC50 (Human ACC2) Potent6.1 nM ~33 nM
Binding Mode Allosteric (presumed)Allosteric (BC domain)Allosteric
In Vivo Efficacy Significant Malonyl-CoA reduction (100 mg/kg)Reduces hepatic steatosis & fibrosisReduces DNL & viral load
Bioavailability High (Mouse cassette dosing)High (Oral)High (Oral)
Key Advantage Novel IP space; favorable solubility profileClinical efficacy establishedBroad-spectrum activity

*Note: Exact IC50 for Compound 1k is proprietary in some contexts but described as "potent" and effective in reducing tumor malonyl-CoA levels in xenograft models.

Mechanism of Action: The Lipogenesis Blockade

The following diagram illustrates how 5-Chloro-1H-pyrrolo[3,2-b]pyridine derivatives intervene in the fatty acid synthesis pathway, benchmarking the blockade point against the downstream effects.

ACC_Pathway cluster_effect Therapeutic Outcome fill_enzyme fill_enzyme fill_metabolite fill_metabolite fill_drug fill_drug fill_effect fill_effect AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACC Acetyl-CoA Carboxylase (ACC1/2) ACC->AcetylCoA Catalyzes Palmitate Palmitate (Fatty Acids) MalonylCoA->Palmitate FASN CPT1 CPT-1 (Transporter) MalonylCoA->CPT1 Inhibits FASN Fatty Acid Synthase (FASN) DNL De Novo Lipogenesis (DNL) Palmitate->DNL Drug_Candidate 5-Cl-Pyrrolo[3,2-b]pyridine (Compound 1k) Drug_Candidate->ACC Inhibits Firsocostat Firsocostat (Benchmark) Firsocostat->ACC Inhibits BetaOx Mitochondrial Beta-Oxidation CPT1->BetaOx Enables Transport

Caption: Mechanism of ACC inhibition. The derivative blocks the conversion of Acetyl-CoA to Malonyl-CoA, simultaneously halting lipogenesis (DNL) and relieving the inhibition on CPT-1, thereby promoting fat oxidation.

Experimental Protocols

To reproduce the benchmarking data, the following protocols for synthesis and biological assay are recommended.

A. Synthesis of the Core Scaffold
  • Objective: Synthesis of 5-chloro-1H-pyrrolo[3,2-b]pyridine.

  • Precursor: 2-chloro-3-aminopyridine derivatives or via cyclization of specific hydrazones.

  • Methodology:

    • Starting Material: 2,6-dichloropyridine.

    • Nitration: React with HNO3/H2SO4 to yield 3-nitro-2,6-dichloropyridine.

    • Displacement: React with ethyl cyanoacetate/NaH to introduce the carbon chain.

    • Reductive Cyclization: Use Fe/AcOH or H2/Pd-C (careful monitoring to avoid dechlorination) to form the pyrrole ring.

    • Chlorination Maintenance: Ensure the 5-chloro position remains intact (avoid harsh reduction conditions).

B. Synthesis of Compound 1k (Carboxamide Derivative)
  • Step 1 (N-Alkylation): Treat 5-chloro-1H-pyrrolo[3,2-b]pyridine with isopropyl bromide and Cs2CO3 in DMF at 60°C to install the 1-isopropyl group.

  • Step 2 (Formylation/Carboxylation): Vilsmeier-Haack reaction (POCl3/DMF) to introduce a C3-aldehyde, followed by oxidation to carboxylic acid (NaClO2).

  • Step 3 (Amide Coupling): React the C3-carboxylic acid with the appropriate amine using HATU/DIPEA in DMF to yield the final carboxamide.

C. ACC1 Enzymatic Assay (Benchmarking Protocol)

To generate the IC50 data for comparison:

  • Reagents: Human recombinant ACC1, Acetyl-CoA, NaH[14C]CO3, ATP.

  • Reaction: Incubate ACC1 with the test compound (Compound 1k vs. Firsocostat) in buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 4 mM citrate) for 15 min.

  • Initiation: Add substrate mix (Acetyl-CoA + ATP + NaH[14C]CO3).

  • Termination: Stop reaction with 10% acetic acid.

  • Detection: Dry samples and count radioactivity (acid-stable [14C]-Malonyl-CoA).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Synthesis Workflow Diagram

Synthesis_Flow Start 2,6-Dichloropyridine Inter1 3-Nitro-2,6-dichloropyridine Start->Inter1 Nitration Core 5-Chloro-1H-pyrrolo[3,2-b]pyridine (Core Scaffold) Inter1->Core Reductive Cyclization Alkylation N-Alkylation (Isopropyl-Br) Core->Alkylation Cs2CO3, DMF Funct C3-Carboxylation Alkylation->Funct Vilsmeier-Haack + Oxidation Final Compound 1k (ACC1 Inhibitor) Funct->Final Amide Coupling (HATU)

Caption: Synthetic route from commercial starting materials to the active ACC1 inhibitor (Compound 1k).

References

  • Hayashi, H., et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry.

  • Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 (Firsocostat) reduces hepatic steatosis, insulin resistance, and dyslipidemia in Zucker diabetic fatty rats." Proceedings of the National Academy of Sciences.

  • Griffith, D.A., et al. (2014). "Discovery of PF-05175157, a novel acetyl-CoA carboxylase inhibitor for the treatment of metabolic diseases." Journal of Medicinal Chemistry.

  • Babu, K.S., et al. (2019). "Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives." Bioorganic Chemistry.

  • ProbeChem . "Firsocostat (GS-0976) Data Sheet."

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
5-Chloro-1H-pyrrolo[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.